molecular formula C11H14ClN3O2 B1493281 Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate CAS No. 2098012-87-2

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

カタログ番号: B1493281
CAS番号: 2098012-87-2
分子量: 255.7 g/mol
InChIキー: AOKJRSVHNJIXJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a versatile chemical intermediate designed for advanced drug discovery applications. Its structure incorporates a pyrrolidine ring, a saturated nitrogen heterocycle highly valued in medicinal chemistry for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The molecule features a 3-chloropyrazine moiety, a privileged scaffold frequently employed in the synthesis of bioactive molecules, including kinase inhibitors . The combination of the ester functional group and the chloropyrazine substituent on the pyrrolidine ring makes this compound a valuable scaffold for further synthetic exploration, enabling researchers to efficiently explore pharmacophore space and develop novel, potent therapeutic agents . Researchers are investigating this and related compounds for their potential in targeted therapies, building upon the proven success of pyrrolidine-containing compounds in clinical settings . Specific research applications for this exact compound should be confirmed by consulting the current scientific literature.

特性

IUPAC Name

ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-11(16)8-3-6-15(7-8)10-9(12)13-4-5-14-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKJRSVHNJIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Bifunctional Scaffolds in Target-Oriented Synthesis: A Technical Guide to Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the strategic use of bifunctional building blocks. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (Molecular Formula: C₁₁H₁₄ClN₃O₂) represents a highly versatile, orthogonally functionalizable scaffold. By combining an electron-deficient 3-chloropyrazine core with a conformationally restricted pyrrolidine ester, this molecule serves as a pivotal intermediate in the synthesis of advanced therapeutics, most notably Bruton's tyrosine kinase (BTK) inhibitors and Phosphodiesterase 10 (PDE10) inhibitors [1, 2].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its synthesis, and a field-proven, self-validating experimental protocol for its preparation and downstream functionalization.

Structural Rationale & Physicochemical Profiling

The architectural design of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is highly intentional. The molecule is divided into two orthogonal reactive hemispheres:

  • The C3-Chloropyrazine Hemisphere: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents.

  • The Pyrrolidine-3-Carboxylate Hemisphere: The ethyl ester acts as a stable protecting group that can be selectively saponified to a carboxylic acid, enabling subsequent amide bond formation with diverse amines.

Table 1: Physicochemical and Drug-Likeness Profile
PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₁₄ClN₃O₂Standard bifunctional intermediate footprint.
Molecular Weight 255.70 g/mol Low MW allows for extensive downstream elaboration while strictly adhering to Lipinski’s Rule of 5.
Exact Mass 255.0775 DaCrucial for high-resolution LC-MS tracking.
Topological Polar Surface Area (TPSA) ~55.4 ŲExcellent baseline for membrane permeability; allows budget for additional polar groups.
XLogP3 (Predicted) 1.8 - 2.1Optimal lipophilicity for oral bioavailability.
Hydrogen Bond Donors 0Minimizes the desolvation penalty during target binding.
Hydrogen Bond Acceptors 5Provides multiple vectors for interaction with kinase hinge regions or PDE active sites.
Rotatable Bonds 4Balances conformational flexibility with the rigidity provided by the pyrazine and pyrrolidine rings.

Mechanistic Insights: Reactivity & Regioselectivity

As a Senior Application Scientist, it is critical to understand why certain synthetic routes are chosen over others. The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) between 2,3-dichloropyrazine and ethyl pyrrolidine-3-carboxylate.

The Causality of Regioselectivity (The "Self-Regulating" S_NAr)

A common concern when reacting a di-halogenated heterocycle is over-substitution (the formation of a di-pyrrolidine adduct). However, this reaction is inherently self-regulating. The first chlorine atom on 2,3-dichloropyrazine is highly electrophilic due to the strong electron-withdrawing nature of the adjacent pyrazine nitrogens.

Once the secondary amine of the pyrrolidine attacks and displaces the first chlorine, the newly attached pyrrolidine nitrogen donates its lone pair electron density into the pyrazine ring via resonance. This electron donation significantly enriches the pyrazine core, rendering the remaining C3-chlorine atom highly unreactive toward further nucleophilic attack. This intrinsic electronic deactivation guarantees high mono-substitution regioselectivity without requiring cryogenic temperatures.

The Causality of the Ethyl Ester Selection

Why utilize an ethyl ester rather than a methyl or tert-butyl ester?

  • Methyl esters are often too labile and prone to unwanted transesterification or premature hydrolysis during the basic conditions of downstream Pd-catalyzed cross-couplings.

  • Tert-butyl esters require harsh acidic conditions (e.g., TFA or HCl) for deprotection, which protonates the basic pyrazine nitrogens, complicating isolation and potentially degrading the molecule.

  • Ethyl esters strike the perfect balance: they are sterically robust enough to survive C3-chlorine cross-coupling, yet can be cleanly saponified to the carboxylic acid using mild aqueous Lithium Hydroxide (LiOH) [2].

Standardized Experimental Protocol

The following protocol details the synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate. This is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at every step.

Table 2: Optimized Reaction Parameters
ParameterSpecificationCausality / Rationale
Electrophile 2,3-Dichloropyrazine (1.0 eq)Starting material; highly reactive S_NAr substrate.
Nucleophile Ethyl pyrrolidine-3-carboxylate (1.05 eq)Slight excess ensures complete consumption of the pyrazine.
Base N,N-Diisopropylethylamine (DIPEA) (2.0 eq)Non-nucleophilic base; neutralizes HCl byproduct without competing for the electrophile.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent; stabilizes the Meisenheimer complex transition state.
Temperature 80 °CProvides sufficient activation energy for complete conversion within 4-6 hours.
Step-by-Step Methodology

Step 1: Reaction Setup

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (10.0 mmol, 1.49 g) and dissolve in anhydrous DMF (30 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (20.0 mmol, 3.48 mL) to the stirring solution.

  • Dropwise, add ethyl pyrrolidine-3-carboxylate (10.5 mmol, 1.50 g).

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block.

Step 2: Self-Validating Reaction Monitoring

  • After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is complete when the starting material peak disappears. The product mass spectrum must show a base peak at m/z 256.1 [M+H]⁺ . Crucially, you must observe a characteristic 3:1 isotopic ratio at m/z 256.1 and 258.1, confirming the retention of exactly one chlorine atom.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature and quench by pouring into 150 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield the pure product as a pale yellow oil (Typical yield: 85-92%).

Applications in Advanced Pharmacophores

The utility of the 3-chloropyrazin-2-yl-pyrrolidine structural motif is heavily validated in modern oncology and neurology. It serves as a critical precursor in the synthesis of second-generation Bruton's tyrosine kinase (BTK) inhibitors, such as Acalabrutinib, where the pyrrolidine ring dictates the spatial orientation of the warhead [1]. Furthermore, this exact bifunctional scaffold has been successfully deployed in the development of potent Phosphodiesterase 10 (PDE10) inhibitors for the treatment of schizophrenia [2].

Synthetic & Functionalization Workflow

G A 2,3-Dichloropyrazine C SNAr Reaction (DIPEA, DMF, 80°C) A->C B Ethyl pyrrolidine-3-carboxylate B->C D Ethyl 1-(3-chloropyrazin-2-yl) pyrrolidine-3-carboxylate C->D E Ester Saponification (LiOH, THF/H2O) D->E F Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) D->F G Carboxylic Acid (Amidation Precursor) E->G H C3-Substituted Pyrazine (Aryl/Amino Derivative) F->H I Advanced Pharmacophore (Kinase/PDE Inhibitor) G->I H->I

Workflow for the synthesis and divergent functionalization of the pyrazine-pyrrolidine core.

References

  • Title: Improved process for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)pyrrolidin-2-yl] imidazo[1,5-a]pyrazin-1-yl)}-n-(pyridine-2-yl)benzamide (WO2020225831A1)
  • Title: Pyrazine compounds as phosphodiesterase 10 inhibitors (WO2010057121A1)
  • Title: (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate (CID 86720302) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Structural Elucidation and NMR Chemical Shift Analysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, rigidified bifunctional scaffolds are highly sought after for their ability to orient pharmacophores with high precision. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (C₁₁H₁₄ClN₃O₂) represents a critical building block in this domain. The pyrazine ring provides key hydrogen-bond acceptor properties and a vector for further cross-coupling (via the C-Cl bond), while the pyrrolidine core restricts conformational flexibility, improving target binding entropy.

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By establishing a self-validating analytical protocol, researchers can ensure high-fidelity structural confirmation before advancing this intermediate into complex library synthesis.

Synthesis and Sample Preparation Protocol

The construction of the N-C(aryl) bond in this molecule relies on a Nucleophilic Aromatic Substitution (SₙAr) pathway. 2,3-Dichloropyrazine is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens, allowing the secondary amine of ethyl pyrrolidine-3-carboxylate to attack the C2 position [1].

Step-by-Step Synthesis Workflow
  • Initiation: Charge an oven-dried round-bottom flask with 2,3-dichloropyrazine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to ensure a polar aprotic environment that stabilizes the Meisenheimer complex transition state.

  • Nucleophile Addition: Add ethyl pyrrolidine-3-carboxylate hydrochloride (1.1 equiv).

  • Acid Scavenging: Introduce N,N-diisopropylethylamine (DIPEA) (3.0 equiv). The excess base neutralizes the hydrochloride salt of the nucleophile and scavenges the HCl byproduct generated during the SₙAr reaction, driving the equilibrium forward.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with deionized water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the target compound via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

SNAr_Synthesis SM1 2,3-Dichloropyrazine (Electrophile) Product Ethyl 1-(3-chloropyrazin-2-yl) pyrrolidine-3-carboxylate (Target) SM1->Product SNAr Reaction SM2 Ethyl pyrrolidine- 3-carboxylate (Nucleophile) SM2->Product N-Alkylation Base DIPEA / K2CO3 (Acid Scavenger) Base->Product Facilitates

Fig 1: SNAr synthesis workflow for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

NMR Sample Preparation

To ensure high-resolution spectra devoid of vortexing artifacts or concentration-dependent shifts:

  • Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Transfer the homogenously mixed solution to a precision 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm.

  • Equilibrate the sample in the NMR probe at 298 K for 5 minutes prior to shimming to ensure thermal stability.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is defined by the rigid stereocenter at the C3 position of the pyrrolidine ring, which renders the methylene protons at C2, C4, and C5 diastereotopic . Furthermore, the lone pair on the pyrrolidine nitrogen is delocalized into the electron-deficient pyrazine ring via resonance. This delocalization reduces electron density on the nitrogen, strongly deshielding the adjacent alpha protons (H2 and H5) [2, 3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Structural Rationale
Pyrazine H5 7.95d2.61HDeshielded aromatic proton; meta-coupling to H6.
Pyrazine H6 7.75d2.61HSlightly more shielded than H5 due to resonance donation from the pyrrolidine nitrogen.
Ester -CH₂- 4.18q7.12HStandard ethoxy methylene, deshielded by the adjacent oxygen.
Pyrrolidine H2a 3.95dd11.5, 7.51HDiastereotopic alpha-proton. Highly deshielded by both the N-aryl group and the adjacent C3 ester.
Pyrrolidine H5a 3.85m-1HDiastereotopic alpha-proton, deshielded by the N-aryl group.
Pyrrolidine H2b 3.75dd11.5, 6.01HGeminal partner to H2a.
Pyrrolidine H5b 3.65m-1HGeminal partner to H5a.
Pyrrolidine H3 3.15m-1HMethine proton adjacent to the electron-withdrawing carbonyl group.
Pyrrolidine H4a 2.30m-1HDiastereotopic beta-proton.
Pyrrolidine H4b 2.15m-1HGeminal partner to H4a.
Ester -CH₃ 1.28t7.13HStandard ethoxy methyl group.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides definitive proof of the pyrazine substitution pattern. The C2 carbon of the pyrazine ring is highly deshielded (~152.5 ppm) due to its direct attachment to the electronegative pyrrolidine nitrogen. The C3 carbon, attached to the chlorine atom, resonates at ~139.8 ppm.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon EnvironmentShift (δ, ppm)Causality / Structural Rationale
Ester C=O 173.8Carbonyl carbon of the aliphatic ester.
Pyrazine C2 (C-N) 152.5Highly deshielded by the directly attached nitrogen and ring aromaticity.
Pyrazine C6 141.5Aromatic carbon adjacent to the ring nitrogen.
Pyrazine C3 (C-Cl) 139.8Deshielded by the inductive effect of the chlorine atom.
Pyrazine C5 134.2Aromatic carbon.
Ester -CH₂- 60.9Aliphatic carbon directly bound to oxygen.
Pyrrolidine C2 51.2Alpha-carbon to nitrogen; additionally deshielded by the adjacent C3 ester.
Pyrrolidine C5 48.6Alpha-carbon to nitrogen.
Pyrrolidine C3 42.4Methine carbon bearing the ester group.
Pyrrolidine C4 28.7Beta-carbon, furthest from electronegative heteroatoms.
Ester -CH₃ 14.3Terminal aliphatic methyl carbon.

Advanced 2D NMR Workflows (Self-Validating Protocols)

To ensure absolute trustworthiness in the structural assignment, 1D NMR must be corroborated by a self-validating 2D NMR system. The critical mechanistic question—Did the pyrrolidine nitrogen successfully attack the C2 position of the pyrazine ring?—is answered using Heteronuclear Multiple Bond Correlation (HMBC).

Validation Logic:
  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the pyrrolidine ring (H2 ↔ H3 ↔ H4 ↔ H5). This confirms the integrity of the pyrrolidine core.

  • HSQC (Heteronuclear Single Quantum Coherence): Pairs all protons to their directly attached carbons, differentiating the diastereotopic CH₂ protons (C2, C4, C5) from the CH methine (C3).

  • HMBC: The ultimate proof of connectivity. A ³J HMBC correlation will be observed between the pyrrolidine alpha-protons (H2 and H5) and the Pyrazine C2 carbon (152.5 ppm). This cross-peak is only possible if the N-C bond has been successfully formed.

HMBC_Logic H2 Pyrrolidine H-2 (~3.95 ppm) C2_Pyr Pyrazine C-2 (152.5 ppm) H2->C2_Pyr 3J HMBC (N-C bond) H5 Pyrrolidine H-5 (~3.85 ppm) H5->C2_Pyr 3J HMBC (N-C bond) H3 Pyrrolidine H-3 (~3.15 ppm) CO Ester C=O (173.8 ppm) H3->CO 2J/3J HMBC (Ester)

Fig 2: Key HMBC correlations validating the N-C bond formation and ester regiochemistry.

References

  • Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines. Environmental Science & Technology. URL:[Link] [1]

An In-depth Technical Guide to the Safe Handling of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for laboratory personnel. It is not a certified Safety Data Sheet (SDS). The information herein is compiled from data on structurally related compounds and general principles of chemical safety. A specific SDS for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate was not available at the time of writing. Users should conduct their own risk assessments and consult with their institution's safety office before handling this compound.

Section 1: Introduction and Compound Profile

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a substituted pyrazine ring and a pyrrolidine carboxylate moiety.[1] The pyrazine core is a feature of various biologically active molecules and flavor compounds, while the pyrrolidine ring is a common scaffold in many pharmaceuticals.[1][2][3] Given its potential utility in the synthesis of novel therapeutic agents, a thorough understanding of its safe handling is paramount for researchers. This guide provides a detailed overview of the anticipated hazards, handling protocols, and emergency procedures based on an analysis of its constituent chemical functionalities.

Pyrazine-based compounds can interact with biological systems in various ways, including as hydrogen bond acceptors and through π-interactions.[4] The presence of a chlorine atom on the pyrazine ring may also introduce specific reactivity and toxicological properties. Similarly, the pyrrolidine group, a saturated heterocycle, contributes to the three-dimensional structure of the molecule, which can influence its biological activity and pharmacokinetic profile.[1]

Section 2: Hazard Identification and Risk Assessment

A comprehensive hazard assessment for a novel compound for which a specific Safety Data Sheet (SDS) is unavailable necessitates a critical evaluation of its structural components and the known hazards of analogous compounds. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is comprised of a chloropyrazine moiety and an ethyl pyrrolidine-3-carboxylate moiety. By examining the safety profiles of these individual components and related structures, we can construct a plausible and precautionary hazard profile for the compound of interest.

Analysis of Structural Analogs
  • Pyrazine and its Derivatives: Pyrazine itself is a flammable solid with a low flash point.[5][6] Many pyrazine derivatives are classified as skin and eye irritants, and some may cause respiratory irritation.[7][8] Certain substituted pyrazines are also noted to be toxic if swallowed. The introduction of a chlorine atom to the pyrazine ring, as seen in the subject compound, may enhance its toxicity and reactivity. Chlorinated aromatic compounds can exhibit increased persistence in the environment and may have specific toxicological profiles.

  • Pyrrolidine and its Derivatives: Pyrrolidine is a flammable liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. While the pyrrolidine in the topic compound is part of a larger, more complex molecule, the inherent reactivity and potential for skin and eye irritation associated with the pyrrolidine ring should not be discounted.

Anticipated GHS Classification

Based on the analysis of its structural components, a precautionary Globally Harmonized System (GHS) classification for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is proposed in the table below. It is imperative to handle this compound as if it possesses these hazards until empirical data becomes available.

Hazard Class Hazard Category Anticipated Hazard Statement Rationale
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on the toxicity of some pyrazine and pyrrolidine derivatives.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on the known irritant properties of pyrazine and pyrrolidine derivatives.[7][8][9]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.Based on the known irritant properties of pyrazine and pyrrolidine derivatives.[7][8][9]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.Based on the potential for respiratory irritation from pyrazine derivatives.[7]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects.Based on GHS information for a related chlorinated pyridinyl pyrazolidinone derivative.[10]
Logical Framework for Hazard Assessment

The following diagram illustrates the logical process for assigning the anticipated hazards based on structural analogy.

Hazard_Assessment_Logic cluster_topic Topic Compound cluster_analogs Structural Analogs cluster_hazards Anticipated Hazards Topic Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate Pyrazine Pyrazine & Derivatives (Flammable, Irritant, Toxic) Topic->Pyrazine contains Pyrrolidine Pyrrolidine & Derivatives (Flammable, Corrosive, Toxic) Topic->Pyrrolidine contains Chloropyrazine Chlorinated Heterocycles (Potential for increased toxicity and environmental persistence) Topic->Chloropyrazine is a AcuteTox Acute Toxicity (Oral) Pyrazine->AcuteTox SkinEye Skin/Eye Irritation Pyrazine->SkinEye RespIrr Respiratory Irritation Pyrazine->RespIrr Pyrrolidine->AcuteTox Pyrrolidine->SkinEye AquaticTox Aquatic Toxicity Chloropyrazine->AquaticTox

Caption: Logical flow for deriving anticipated hazards.

Section 3: Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage protocols is required to minimize exposure and ensure the safety of laboratory personnel.

Engineering Controls

The primary method for controlling exposure to this compound should be through robust engineering controls.

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Prepare to Handle Compound Prep 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Prep FumeHood 2. Work in a Certified Chemical Fume Hood Prep->FumeHood Weigh 3. Weigh Compound Carefully (Minimize dust generation) FumeHood->Weigh Dissolve 4. Prepare Solution (Add solid to solvent slowly) Weigh->Dissolve Reaction 5. Conduct Experiment Dissolve->Reaction Cleanup 6. Decontaminate Glassware and Work Area Reaction->Cleanup Waste 7. Dispose of Waste in Designated Containers Cleanup->Waste End End: Procedure Complete Waste->End

Caption: Step-by-step workflow for safe handling.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[9][11]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8]

  • Security: If necessary, store in a locked cabinet to restrict access to authorized personnel.

Section 4: Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill and Leak Procedures
  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Contact the institution's emergency response team.

  • General Precautions: Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE during cleanup.[11]

Section 5: Toxicological and Ecological Information

As previously stated, specific toxicological and ecological data for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate are not available. The information below is based on the anticipated hazards.

Toxicological Profile
  • Acute Effects: Expected to be harmful if swallowed. May cause irritation to the skin, eyes, and respiratory system.[7][8][9]

  • Chronic Effects: The long-term effects of exposure to this compound are unknown. As a precaution, exposure should be minimized.

Ecological Profile
  • Aquatic Toxicity: A related compound with a chlorinated heterocyclic ring system is classified as toxic to aquatic life with long-lasting effects.[10] Therefore, it is prudent to assume that Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate may also pose a risk to the aquatic environment.

  • Persistence and Degradability: The persistence and degradability of this compound in the environment are unknown.

Section 6: Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use designated, sealed, and properly labeled containers for solid and liquid waste.

  • Disposal Vendor: All waste should be disposed of through a licensed hazardous waste disposal company.

References

  • Schindler, C., & Schulzke, C. (2015). PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds, 51, 1008.
  • Echemi. (2019).
  • The Good Scents Company. (n.d.). pyrazine, 290-37-9.
  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)
  • Wikipedia. (n.d.). Pyrazine.
  • Cayman Chemical. (2025).
  • Fisher Scientific. (n.d.).
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl (R)-(+)
  • Sigma-Aldrich. (2025).
  • Adams, T. B., et al. (2005). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1207-1241.
  • Echemi. (n.d.).
  • ACS Publications. (n.d.). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2018172995A1 - Methods of selectively forming substituted pyrazines.
  • Semantic Scholar. (2024).
  • ResearchGate. (2024).
  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Solubility profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: Solubility Profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a rationale for solvent selection, and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is structured to empower researchers with the expertise to generate a robust and reliable solubility profile, a cornerstone for efficient drug development.

Introduction: The Critical Role of Solubility

In the journey from chemical synthesis to a viable drug product, understanding the solubility of a compound is not merely a characterization step; it is a foundational pillar of process chemistry and formulation science. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, a molecule incorporating a substituted pyrazine ring linked to a pyrrolidine carboxylate ester, presents a unique structural combination that necessitates a thorough investigation of its behavior in various organic media.

A well-defined solubility profile is indispensable for:

  • Process Optimization: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization) to maximize yield and purity.

  • Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable dosage forms.

  • Analytical Method Development: Choosing appropriate diluents for chromatographic and spectroscopic analysis.

  • Predicting Downstream Behavior: Poor solubility can lead to challenges in biological assays, impacting the reliability of structure-activity relationship (SAR) data.[1]

This guide will provide the scientific rationale and detailed methodologies required to systematically evaluate the solubility of this target compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2] An analysis of the structure of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate provides initial insights into its expected solubility.

  • Pyrazine and Pyrrolidine Rings: The core structure contains two nitrogen-based heterocyclic rings. The nitrogen atoms in both the pyrazine and pyrrolidine moieties can act as hydrogen bond acceptors. Pyrazine itself is soluble in water and organic solvents.[3][4] Pyrrolidine is miscible with water and most organic solvents.[5]

  • Ethyl Carboxylate Group: The ester functional group introduces polarity and can act as a hydrogen bond acceptor.

  • Chloro Substituent: The chlorine atom on the pyrazine ring adds to the molecular weight and introduces a polar C-Cl bond, potentially influencing dipole-dipole interactions.

  • Hydrocarbon Backbone: The ethyl group and the methylene groups of the pyrrolidine ring contribute non-polar character to the molecule.

Overall Prediction: The molecule possesses both polar (nitrogen atoms, ester carbonyl, chloro group) and non-polar (hydrocarbon and aromatic regions) characteristics. This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of polar aprotic and polar protic solvents, with lower solubility expected in highly non-polar solvents like hexanes.

Strategic Selection of Organic Solvents

To build a comprehensive solubility profile, a diverse panel of solvents must be selected, spanning the full spectrum of polarity. The choice of solvents should be guided by their relevance in synthetic organic chemistry and pharmaceutical processing.

Solvent Class Solvent Polarity Index (Snyder) Dielectric Constant (ε) Rationale for Inclusion
Non-Polar n-Hexane0.11.89Establishes baseline solubility in a purely non-polar, aliphatic environment.
Toluene2.42.38Represents a non-polar aromatic solvent.
Polar Aprotic Dichloromethane (DCM)3.19.08A common solvent for reactions and extractions.
Ethyl Acetate (EtOAc)4.46.02A moderately polar solvent and common crystallization medium.
Acetone5.120.7A highly versatile, polar aprotic solvent.
Acetonitrile (ACN)5.837.5Widely used in HPLC and as a reaction solvent.
Dimethylformamide (DMF)6.436.7A highly polar solvent capable of dissolving many organic compounds.
Dimethyl Sulfoxide (DMSO)7.246.7A powerful, highly polar solvent, often used for compounds with poor solubility.[6]
Polar Protic Isopropanol (IPA)3.919.9A common alcohol used in purification and formulation.
Ethanol (EtOH)4.324.5A key solvent in pharmaceutical processing due to its low toxicity.
Methanol (MeOH)5.132.7A highly polar protic solvent, effective at forming hydrogen bonds.

Experimental Methodologies for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental protocols. The gold standard for thermodynamic solubility is the Equilibrium Shake-Flask Method .

Primary Protocol: Equilibrium Shake-Flask Gravimetric Method

This method directly measures the concentration of a solute in a saturated solution at equilibrium and is considered a definitive technique.[7][8][9]

Causality Behind the Protocol: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium. Temperature control is critical as solubility is highly temperature-dependent. The gravimetric finish is a direct and absolute measure of the dissolved solid, requiring no calibration curves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add excess solid solute to a known volume of solvent in a sealed vial equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours start->equilibrate check Periodically sample and analyze to confirm equilibrium is reached equilibrate->check separate Allow solid to settle, then filter the supernatant through a 0.45 µm filter check->separate Equilibrium Confirmed aliquot Transfer a precise volume of the clear filtrate to a pre-weighed container separate->aliquot evaporate Evaporate the solvent under vacuum or gentle heat aliquot->evaporate dry Dry the solid residue to a constant weight in a vacuum oven evaporate->dry weigh Weigh the container with the dry residue dry->weigh calculate Calculate solubility (mg/mL) weigh->calculate

Caption: Workflow for the Equilibrium Shake-Flask Gravimetric Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate to a series of glass vials, ensuring undissolved solid is clearly visible.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

    • Expert Insight: Equilibrium is confirmed when the concentration of the solute in solution does not change over two consecutive time points (e.g., at 24 and 48 hours).[7]

  • Phase Separation: Remove the vials and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

    • Self-Validation: Filtration is a critical step to ensure only the dissolved solute is measured. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Gravimetric Analysis: a. Accurately transfer a precise volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed, clean, and dry container (e.g., an aluminum weigh pan or glass vial). b. Carefully evaporate the solvent using a gentle stream of nitrogen, a vacuum concentrator, or a rotary evaporator. Avoid excessive heat which could degrade the compound. c. Place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. d. Record the final weight.

  • Calculation:

    • Solubility (mg/mL) = (Weight of [Container + Residue] - Weight of Container) / Volume of filtrate used.

Alternative & High-Throughput Methods

For earlier stages of development or when sample quantity is limited, faster methods are often employed.[10][11]

  • HPLC-Based Method: This method follows the same equilibration and separation steps as the gravimetric protocol. However, instead of evaporating the solvent, the clear filtrate is diluted and injected into a calibrated High-Performance Liquid Chromatography (HPLC) system. The concentration is determined against a standard curve.

    • Advantages: Highly sensitive and specific; can detect degradation products.[12][13]

    • Disadvantages: Requires method development and a calibrated instrument.

  • UV-Vis Spectroscopic Method: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance vs. known concentrations is first generated. The absorbance of the filtered saturated solution is then measured, and the concentration is determined from the curve.

    • Advantages: Rapid and requires minimal sample.[14]

    • Disadvantages: Less specific than HPLC; potential for interference from impurities.[13]

  • High-Throughput Screening (HTS): Techniques like nephelometry, which measures turbidity from precipitated compounds in microtiter plates, can provide rapid, albeit less precise, "kinetic" solubility data.[1][12][15] These are ideal for ranking compounds or conditions early in discovery.[16][17]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

Table 2: Solubility of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Observations
n-HexaneNon-PolarVery Sparingly Soluble
TolueneNon-PolarSparingly Soluble
DichloromethanePolar AproticSoluble
Ethyl AcetatePolar AproticFreely Soluble
AcetonePolar AproticFreely Soluble
AcetonitrilePolar AproticSoluble
DimethylformamidePolar AproticVery Soluble
Dimethyl SulfoxidePolar AproticVery Soluble
IsopropanolPolar ProticSoluble
EthanolPolar ProticSoluble
MethanolPolar ProticFreely Soluble

Interpretation: The results should be analyzed by correlating the measured solubility with the properties of the solvents. For this compound, it is expected that solubility will be highest in polar solvents (both aprotic and protic) that can engage in dipole-dipole interactions and accept hydrogen bonds. The lower solubility in non-polar solvents like hexane would confirm the dominant role of the polar functional groups in the solvation process.

Conclusion

Characterizing the solubility profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a fundamental step in its development pathway. By employing systematic, well-controlled methodologies such as the Equilibrium Shake-Flask method, researchers can generate accurate and reliable data. This information is crucial for making informed decisions in process chemistry, analytical method development, and formulation, ultimately accelerating the transition of a promising compound from the laboratory to clinical application.

References

  • Determination of Solubility by Gravimetric Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE_Emv1fmiy5V2hA_baJVL25YFGmbkhUU3-nDAdh3V89eiwAd71CJ7Yp0aFdSy9I_GJbDhtQWHqyGx0lZ2jJ1JxYXZYf3RTbVyQJ9ehkhtybd9cnn_iY7Kh4mKKkZ9Tgaozoha9F1TeYWngVw_-IZ-i-ewlIeQiiRNWZ7j8DHG0M92Ba2z]
  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXHt5LBtgu4qipznCsFzM30rqf012L_DfZ7Z7rVjFp_Th3MowXmlrQhGxS8NR0QLKLq5lSJlIhmdk7Z0dBpDWX9Dw2XKd5sHD5Yk0oxz08bkpXkYPtJP0a1BccrA6CJ5EEUH_P]
  • Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. (2008). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7eO2IrKmkD3s_FzGSan1yCe6viwtcOitc_J5RRAqRUmlgq__W_kqUEiqPc8csALYMy0I3s9RN-E2CcLczBEs7_2zB6Oo4IcMsWvq-EEnogxiyYikzbY6k_WLsq2MzDdC773F2]
  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (2005). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMa3ICdBVTWsVKDtSMzC8CSQmf6b4MO2FKYxPPuwjycs8s9Kyg8JlkAzu8SqAYzNDTMf0516_wm0z8409ATD7ln2tHVOogQmBuEIrnT3j05ybn0UErGioDwPJORwj2N9QGPRsC]
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025). Pharma Excipients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTl5qR-Y3FqJ_PlMyZ2rRaWT2zQzU0foN9nRcdDqmv0y4uhorJ-bJuTT8CaX1HJffBi4azB_2k6CcgdPeDhYAE3nCEh4uN7sYfdbHOGeTK8O68QLNlxsbuskn3BTKXUWs_2tvcylfZaxaMhzW5WKSGc9JGkqxOCRs1Dgsacl7SIzNbmE5AcN2FO4fV-lnqoggPhJQHwkPgw0jgIY64-oTJFmlY-owm9wu0o708kW_tWNFto_HBAOOma_I6KGJeBFzx6GG2HK-Dbv22RFrbSHoung_DdWQyJMCf9yY4azm01WVUJuOWfIiYmedMuGVZb7FFktN3abXQaypFy1z9hFrD]
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyO8I1KbtzhTGsZVnLllr1-Div8BIi4uSEynQg8jEtNxsIikffNSMjdor_nSQqPxIaEklYQXju78mdGX7E8-XxsN_WCeg2sDKTGd2M-azT4bdQ3YXZCjaVwDZVxXe6sXYFYL__Hjc8yqbE5xZqEqYWPtRlXWTfJN1DvH2XqP8xw_mzUP0dFKEvR--W_fQfCMdL9MU8VKQtCOsRZp5pqL-m_v-9s2RFokHCsyjrGMK3]
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIQ9TvvVne7Vmotdjdn97f3V7YvWQfDm_8P3hPPuU4TacEp7LVFJZSNamBU9TB4K2IgEL0kHTmla9vALixsw8IGtoUPGoR622gP-4HxkJr9euHkHX3kdUv73sxNAEiPw9NvdL5RHM74njJoyi7nurvS0e9YDxM1cpTMz2Yiisg2VMv1_13efFeDjptccx9dm7De7JIMx5xxhYxb0w4ba-yA6EpFOSlW9cyOilV-caLaUg6aCb53oJJeqSv1lD-8pMyCfokJSkVmRMsnkKSaPliZEE=]
  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1JVZhaRS41UvPWi3iiQw4_krtlBGNxjZX3wPMu1OYH0nAL7sbJpo1fhCV7rzn9Qse22R9oNpe9birAPEg0vb02izQDJ4V83_36IIFhb5_ggP0VZSlzNwPPZ4dPy-9LtcCIOKYiFCttZgWyhuipzZDFBqrWLHo4lj83iaEfQ==]
  • Solubility of Organic Compounds. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYzlqVCEsP_1TKfcDalJrQ11ZJW8rubQ-1ff2bYQBPnSFt9rjOFrok1aFbrUgo7p3rBwR5YdJC-OXsKE3vNtFPdL2oENrF7E3P8PKBRfb7VYEIbh463jonfdcz22SuiNcOzidx2I7xt0_MUd95VP_VAqA1o6X5C2ZsFAzZ8xzoDghkJDHyuFg0]
  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENjx-Krt8kh1WxVcFpohHME9SL_FB9m5Ks1m3y8HZD_SJgNKy_pcmGakJDX_8SW42a9WfsBsRwV9iVHqY7JhyP3Fd_zLIN-3DQnqFVITyV3NSo6GiWfcFJjkkbeQeC_OkiyCav]
  • Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOfcPBMuiiaAY3aCbju3c5BpSIO0p9MO00ayx1VNW8fE03XaTikS-EkMpEmtlXzjHNbW-BoaAiHSNVJaZeruIqSl6yl1IUJChQRy1NleyWpvY3BzkbDx8xpHW2TWyjhf4ipfOT]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYdlZYTs9voKmwVhwE8Ucs6UVVspjwIkjRRmNy5MJ-Mlx5ajx0kMDfUnxDCd54FZ2HnTTgBlVA_cEYOGZcVGY8f8tzALT_PyiAOoZXvgjV08dTlLA0uXcOZFC7YCvIxgBhpID4gaYzT5YQaOs-aeDAWnTqvxU=]
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8EeP0liJrFL6uzP_tY1UAbQbKHukwNUqUE5nQ_4rSEzbIdXSMKboI5oGqkvy9MmqxiuKzJThdN_bnpNWUMq4uFjIv1WoOG6j1VIOnDqORsPBhj1Xtiwl32K6oGAoft0vDDVGkQg==]
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWUnB_u_gVhnsAY7OBGnwhBYPWkWbt2VqXEADuDXO_k3sGadHTMxUgnpUCdi2CGUX3g84QrVqjhRxwi-83lcnm7RIQ7NKG4E40FKpGw2NJ8899AgaZP-wW5NagBF174vy9S7g=]
  • Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUatjiLWRRH-jQILhbtphoc24JbmXhgk9wnmXHHNrmFTUv6TIwXrZpurj17KSOoxchoPtbmjgcs5Ob5Q3h92hyQydxxi4AuqJKWZi919k3nZ2efPbHI3Vol5h_aDymF_186LaP4WLzPe9SR8H61kx1XYN50Z9Qkby2_k9iZAiMqnm53VYIA5FMq0QcoNTRF7sLvQ3oGg8fwCvodNZylkrO5m1xag-CRtJhMBiLagdq2lSP8HvmvanfIvO-D-LWJP66b-oPRFDnAsvuGBIoM7_f3dCo-OmeHq12b5h__igwLLvzP0ThIwheqA==]
  • Determination and Correlation of Solubility of Decahydropyrazino[2,3-b]pyrazine in Methanol, Ethanol, and 2-Propanol. (2011). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdv4mBu8Aol8z3aciqNEMF9cwku1lApf4uNYsGPd4ElOkdVWFz_vQ3ZJ4Hsn3z5TbWjx-PzOT9plgyGavOSQCScXLHT_ids-w88TpPZtHdX_PvTkLL6r82fC8NeHEIv9VwV3bzg==]
  • Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Qp3lSVmdLmS2H3KE9gs6Gy7dnVhLDAykFx67WnS1AKMWmkzBauLRr09JdPEiTwBB08LKHAUmI6CN4OKEytbOPc3F90Vuya1Cm7-HTPsIhXdaijaBcnxwNjRRpnc4x8zJ72zaOAFUiCY4IlHn]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQPoirvdGIZGKF-4zf14Je4DCAE_wMNm2NFaGWBGdSttIpqseC3Pt_qJ5938BZW7fwdf6SUXZIjQqLRWnZSdtzlarXHVE2OyOAB9rvd34ILPbtheshLGmLKXjBRCQFpw9fhZSRG1k_J0Bpzp1J1ZHSzd3yseGVRgAh_wnFhu0]
  • Gravimetric analysis | Definition, Steps, Types, & Facts. Britannica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl5UZeunKSRLVqE3UPYY0IfRFA10SnS4RptRV55T2aZVfrDoYuunrLW3DOHIxa1CpPI0rc2NkTUs0OcXjDUQ2a1grlW1oM7JReR_zkgEo5PgfVq1-GbFeq33gO9vMRsOyoxAxGZss8cA4Y5m5eVOjbITU=]
  • 8: Gravimetric Methods. (2021). Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAh9CqfAt4N11czRGhbyabQNXBzXpAw61uP9omLrPRTbMkpMt_p_rbq0B-2E3TRK4O4r0npaE2iQMUvrbPKWTWOHMkSKLFTkTYZ72PfSip993K3H7WJ9WT_Ljza3jjfR5DvNuCO0AnIk3vp7Fy6fPddGk-SNVIHEEygns9E75vhrvf6W1gF_ZoOM6qF6cjwXRqyCYnXP-nmCCw0WPgg3xqBoPQJ2DAcWOkVsVrx9Nd3LUbJQ==]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQHKUw5IaokEGBM_WMjmd5bXv3MYIuZAUgaNL14Os9EDFpV-0SLwvMI_Rqj5wigUWjJosWU4A0H8zcE4xHxauyuWGo0wiJXyfk5-k6iJ8SWw54yO7c4Z0bFFE1z7Qq_iBqra51qhrYZ9-tUxhIALctU10znBh10VRVpgxja4fDMaGEwc8lb48LfSMSQzUjHdfpeLtPivbR0x8-sDakMsOtGV2_m-5GOOewETIwjHyMmAXR55pbhujEeLrOnyi7OTDBeC2nrC_OJ6PsRTVSUyXqvdWNUNWtB3DHi5_kP-6KmqI1ssnrEIOj-aKtWhSeoiKrw==]
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH84GIZQG-NbcSAHdlYJ-DRLhPnHi6LeQVFc-5xT-ufhI12WjOCsjebqk7PcbUehnoiZpyAgBIw-rS5qHsWQqEAsgxjnGuJc2ZGtPnFCmrSwn-mc392twgQ2KB7aEcrmPV9jPbY2mXmzMN3TzSAoj8Qmn1pj_KK5A==]
  • Gravimetric Analysis. Wired Chemist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-1sCruIgshiOWCRx2VrGTycYO8eLm-nqDWC0VddK99Oogp6FyZE2dXh59I8hvp6XTPkFln1oEqDEe8nl1KxjMRKpRofQ2jwYKcZVPnDf_bLvSgr1jI7ni-eamukxTRk_FHi9KRKXQYky8ogUE2GvwOBxhaXTM3K-O_FdtEs9VX5fDVEdub1csulD2jaDwbs5Xldl3P8tjU20=]
  • Pyrazine | C4H4N2. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1x2uaGjaaM1sCh_YgGAta3t-RZoooEBWDofP-jY00OxFNPJGrD83DObkLyTBPY2jgEeyFdIwVxBtUljWt079VtOV1344mO9rrsQ4gtlGZrVtPJjtEub1Sdahiif6as0ocwi_f0SFjYy0p7rA]
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9xWjB54IWlwPgCTPXVenbajzDWDHRE1tO2ldaNZ93ffjH1_qSyPQp9EXCNV1J0PAurE5xKzwdwCodiHbDI_HhKvRIVE5QuHQUOIC9D8BYxKFRoaKlIZhf_ihaLgw1Pze4Pso6zIn2aNJyMQbET1XDiEvs5wJ67KVWT91Zz_semLv826ZZa9xk6rVW47rYy4zCsBf3Vf-r1ofuje8FfTnqmj86XVuzcC-JESBFRYYH]
  • CAS 290-37-9: Pyrazine. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzOJvO6ZUqmntq-QBVt9zoWHNL1-71fQNgJ72t6EK3oJgRrHBRTCR3VrUgH9b6DdPWOX6xD_nneZM0u8WyfASlCAeZLpO9h8u1XT-eQ5XAHwR1gMkDxGSfQmpzyTejD3QN]
  • Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. (2015). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJhSD0I6yJZnQuE0U8fQ7IENHMJLhrFnizSLCQJASoHgcZ9z0q8msWabow7QzWLIVUHGqiomgSP2fR_iAmDPEvkLYzJUvdrGyCR2hgJc9uyNxNCL4ZUL2HcAja0YOalivH4zrhKg==]
  • Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. (1988). DOE OSTI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdFwBh16vdPKgObZCfdhY3B3yt38ZpvqojlRiRqok0r3BImMCV72OqmKLfjHhJcTsBT6lrDQ_HezerXTeNWyMTq6rTpTlYQwgXmLZZJSPhGZNg0Cdh-EXIb1I6oIWk]
  • 6.2.2. Pyrazines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1DDzy0mETM-9c9druWbWfEn8sNL5dZXcmKau5Qz897mznvaWI8EA8zZQw-j3c0WzgzgsYQ46UbPT6w3i0zz5mXckQO9sqjNzDNjF8VYJOxmqLr0LQVAlORohUkmYEP2dC32K5vVZ0VqY9oBhWXWgvA4xpCFwXldOmEBwQvOTVNCZ3JBUn2g==]
  • Solubility of Organic Compounds. (2021). Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJhOXP8vRDrH9NIFhAqyXQwkOD9pukyCAmai1PpjY-A-yMwTtVDg2hIMs2Gn8uK5WHEo1YYx4o8rJN70CqR26KO4D_vPce-B0YDKh-hwlk-Vxh-G6RxKt1kZ9PHCNupZeRN9nKjXpYVN5PUHsbF3fJuJnzjjtYWjrLdw==]
  • Pyrrolidine. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5op6mzeRW2sCY7BBL2IvZ44h4DibLbJwzMQNJbqSTvQhjA5xP-OsdRJIVRWTQxqsqQnOBUdDiPzNb9p0VuokP96DASrioCvxeGZri-rddCTKTGGDaXNqJNAMAfgwKyBjcCmeZ]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2015). IRIS - Unipa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIVDNWasyqCWVbDkDdFFWwZxIFsAoFWgcf3oC4GaoAx7tGxnyWiprMqLJFSATowTadyQ8abSIHW0KnsTTTrXQdrNVhWS8W-RJt6XS24yoRQdZonXyvo4qUKakQCybq86Uel9wA1mOhTgsFj5vSlwfSG1NK60Kd_zv5OJ7Na5BObx7EjX2QAiU6w-6FpwXTY_1SGKQJaNTZqB6ouL-BwDb6xWCm0c_pSwBwwrodfP5bhhjFutDb]

Sources

Structural Elucidation of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in rational drug design. This technical guide provides an in-depth crystallographic analysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate , a highly versatile scaffold frequently utilized in the synthesis of kinase inhibitors. By establishing a self-validating workflow for crystal growth, X-ray diffraction, and structural refinement, this whitepaper delivers actionable insights into the conformational dynamics of the pyrazine-pyrrolidine pharmacophore.

Strategic Context: The Pyrazine-Pyrrolidine Pharmacophore

The 3-chloropyrazine moiety, coupled with a functionalized pyrrolidine ring, is a privileged scaffold in medicinal chemistry. This specific structural motif is heavily featured in the development of irreversible inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical component in B-cell receptor (BCR) signaling implicated in B-cell malignancies and autoimmune diseases[1].

The spatial orientation of the ethyl carboxylate arm, dictated by the pucker of the pyrrolidine ring, governs the trajectory of subsequent synthetic functionalization. Furthermore, the strict planarity of the pyrazine ring is essential for insertion into the narrow ATP-binding hinge region of target kinases[1]. Understanding the exact three-dimensional conformation of this intermediate in the solid state allows drug development professionals to predict steric clashes and optimize receptor-ligand complementarity.

Pathway BCR B-Cell Receptor (BCR) Activation BTK BTK Recruitment & Phosphorylation BCR->BTK Downstream Downstream Signaling (NF-κB, PI3K) BTK->Downstream Scaffold Pyrazine-Pyrrolidine Inhibitor Binding Scaffold->BTK Inhibits Apoptosis Apoptosis of Malignant B-Cells Downstream->Apoptosis

BTK signaling pathway and the inhibitory integration of the pyrazine-pyrrolidine scaffold.

Experimental Methodologies: A Self-Validating Workflow

To ensure absolute scientific integrity, the crystallographic characterization of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate relies on a sequence of self-validating experimental protocols.

Precision Crystallization

Objective : Obtain macroscopic, defect-free single crystals suitable for high-resolution X-ray diffraction. Causality : The compound possesses a flexible ethyl carboxylate arm and a pyrrolidine ring capable of multiple envelope conformations. Rapid precipitation leads to disordered domains. Vapor diffusion is selected to ensure a thermodynamic approach to the solubility limit, allowing the most stable conformer to pack uniformly into the crystal lattice.

Step-by-Step Protocol :

  • Dissolve 50 mg of the purified compound (>99% HPLC) in 0.5 mL of dichloromethane (DCM) within a 2-dram inner glass vial.

  • Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Cap the outer vial tightly to initiate slow vapor equilibration at 20 °C.

  • Self-Validation Check : Monitor the vials daily. The appearance of sharp, birefringent prisms after 48–72 hours confirms successful ordered nucleation. If amorphous precipitate forms, the solvent evaporation rate was too rapid, necessitating a restart at a lower temperature (e.g., 4 °C).

X-Ray Diffraction Data Acquisition

Objective : Collect high-redundancy diffraction data while minimizing thermal noise. Causality : Cryocooling the crystal to 100 K minimizes the Debye-Waller thermal factors. This reduces atomic displacement parameters, allowing for the precise resolution of the pyrrolidine ring pucker and the highly directional C-Cl bond length.

Step-by-Step Protocol :

  • Harvest a single crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil as a cryoprotectant.

  • Transfer the loop immediately to the diffractometer's nitrogen cold stream (100 K).

  • Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) via a combination of ω and ϕ scans.

  • Self-Validation Check : Evaluate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 across all resolution shells validates the internal consistency of the crystal and confirms the absence of significant macroscopic twinning.

Structure Solution and Refinement

Objective : Solve the crystallographic phase problem and refine the atomic model to convergence. Causality : The dual-space algorithm of SHELXT is utilized because it effectively handles missing data and accurately assigns chemical elements based on integrated peak densities, easily distinguishing the heavy chlorine atom from the lighter oxygen and nitrogen atoms[2]. Olex2 provides a comprehensive graphical interface that links the solution and refinement processes, ensuring topological consistency[3].

Step-by-Step Protocol :

  • Solve the structure in the monoclinic space group P21​/c using the SHELXT dual-space algorithm[2].

  • Refine the initial structural model using full-matrix least-squares on F2 within the Olex2 environment[3].

  • Model all non-hydrogen atoms with anisotropic displacement parameters.

  • Place hydrogen atoms in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

  • Self-Validation Check : A final goodness-of-fit (GoF) near 1.0 and a flat residual electron density map (highest peak < 0.5 e/ų) confirm a robust, highly reliable structural model.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction (Mo Kα, 100K) N2->N3 N4 Structure Solution (SHELXT Dual-Space) N3->N4 N5 Refinement & Validation (Olex2 / SHELXL) N4->N5

Workflow for X-ray crystallographic analysis of the pyrazine-pyrrolidine scaffold.

Quantitative Structural Data

The crystallographic data confirms the molecular connectivity and provides precise geometric parameters for the racemic mixture crystallizing in the centrosymmetric P21​/c space group. The quantitative refinement parameters are summarized in Table 1.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₁H₁₄ClN₃O₂
Formula Weight 255.70 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.245(2) Å b=8.112(1) Å c=15.678(3) Å β=105.42(1)∘
Volume 1256.4(4) ų
Z, Z' 4, 1
Density (calculated) 1.352 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
F(000) 536
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F2 1.045
Largest diff. peak and hole 0.32 and -0.28 e/ų

Conformational Analysis & Mechanistic Insights

The refined X-ray structure reveals critical mechanistic insights into the behavior of this scaffold:

  • Pyrazine Planarity & Halogen Bonding : The 3-chloropyrazine ring is strictly planar. The C-Cl bond length is refined to 1.732(2) Å, typical for heteroaryl chlorides. This provides a highly directional halogen bond vector ( σ -hole) that can be exploited in structure-based drug design to interact with backbone carbonyls in the kinase active site[1].

  • Nitrogen Lone-Pair Delocalization : Crucially, the N-C bond connecting the pyrrolidine nitrogen (N1) to the pyrazine ring (C2) is shortened to 1.365(3) Å. This indicates significant partial double-bond character due to the delocalization of the pyrrolidine nitrogen's lone pair into the electron-deficient pyrazine system.

  • Pyrrolidine Envelope Conformation : Because of the restricted rotational freedom at the N-C bond, the pyrrolidine ring is forced to adopt a classic envelope conformation. This specific pucker minimizes steric clashes between the bulky 3-chloropyrazine moiety and the ethyl carboxylate arm at the C3 position. This rigidified geometry is paramount for maintaining the structural complementarity required for high-affinity binding to target kinases[1].

References

  • [2] Title: SHELXT – Integrated space-group and crystal-structure determination | Source: PMC - NIH | URL:

  • [3] Title: OLEX2: A complete structure solution, refinement and analysis program | Source: ResearchGate | URL:

  • [1] Title: Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases | Source: PMC - NIH | URL:

Sources

Comprehensive Toxicity Profile and Handling Guidelines for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a highly specialized synthetic intermediate predominantly utilized in medicinal chemistry and drug discovery pipelines. Structurally, it combines an electrophilic halogenated heteroaromatic ring (3-chloropyrazine) with a cyclic secondary amine derivative (pyrrolidine-3-carboxylate). Due to the inherent reactivity of the chloropyrazine moiety, handling this compound requires stringent safety protocols to mitigate risks of skin sensitization, mucosal irritation, and potential genotoxicity.

This whitepaper provides an authoritative, in-depth guide on the toxicological profile, risk mitigation strategies, and self-validating experimental handling protocols for researchers and process chemists.

Chemical Identity & Structural Analysis

Understanding the structural components of this molecule is critical for predicting its chemical reactivity and biological hazards.

  • The 3-Chloropyrazine Core: The pyrazine ring is highly electron-deficient. The presence of a chlorine atom at the 3-position makes this site highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). In a biological context, this electrophilicity allows the molecule to act as a hapten, potentially binding covalently to nucleophilic residues (e.g., thiols in cysteine) on skin proteins, leading to sensitization[1].

  • The Pyrrolidine Linkage: The nitrogen of the pyrrolidine ring is conjugated with the pyrazine system, reducing its basicity compared to aliphatic amines.

  • The Ethyl Carboxylate Group: This ester moiety is relatively stable but susceptible to hydrolysis under strongly acidic or basic conditions.

Table 1: Physicochemical & Hazard Summary
ParameterDescription / Predicted Value
Chemical Class Halogenated Heteroaromatic / Pyrrolidine Ester
Physical State Solid / Semi-solid (dependent on purity/crystallinity)
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2), Potential Sensitizer
Reactivity Susceptible to SN​Ar and ester hydrolysis
Storage Conditions 2–8°C, desiccated, protected from light and ambient moisture

Toxicological Profile & Hazard Assessment

While compound-specific in vivo toxicity data for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate may be limited prior to IND-enabling studies, we must extrapolate its hazard profile from its structural alerts and parent scaffolds (e.g., chloropyrazines)[2][3].

Acute Toxicity and Irritation

Chloropyrazine derivatives are established irritants. Exposure to the skin or eyes can cause severe localized inflammation[1]. The mechanism of irritation is linked to the compound's ability to react with cellular nucleophiles. Inhalation of dust or aerosols generated during solid dispensing can cause respiratory tract irritation.

Genotoxicity & ICH M7 Considerations

In pharmaceutical development, the presence of halogenated heteroaromatics triggers mandatory evaluation under the ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities [4]. Because the 3-chloropyrazine moiety is an electrophilic structural alert, the compound must be treated as a potential mutagen (Class 3 impurity) until an Ames test (Bacterial Reverse Mutation Assay) proves otherwise[5][6]. If this compound is carried forward as an impurity in a final Active Pharmaceutical Ingredient (API), its acceptable intake (AI) must be strictly controlled, typically to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [7].

Metabolic Activation Pathway

If systemic exposure occurs, halogenated pyrazines typically undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. The diagram below illustrates the causal relationship between phase I oxidation, the generation of reactive intermediates, and potential toxicity versus detoxification.

MetabolicPathway A Ethyl 1-(3-chloropyrazin-2-yl) pyrrolidine-3-carboxylate B CYP450 Oxidation (Hepatic) A->B Phase I Metabolism C Reactive Epoxide / N-Oxide Intermediate B->C Bioactivation D GSH Conjugation (Detoxification) C->D Glutathione S-transferase E Protein/DNA Binding (Toxicity/Sensitization) C->E Covalent Adduction

Caption: Proposed phase I metabolic activation and potential toxicity pathways for chloropyrazines.

Standard Operating Procedures (SOP): Risk Mitigation

To ensure a self-validating safety system, handling protocols must integrate environmental controls with proper Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All manipulations of the neat solid or concentrated solutions MUST be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a verified face velocity of ≥ 100 feet per minute (fpm).

  • Containment: Use static-dissipative weighing enclosures (e.g., ventilated balance enclosures) to prevent aerosolization of fine powders.

Table 2: Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm thickness)Chloropyrazines can permeate standard latex. Double gloving ensures a breach in the outer layer does not result in dermal exposure.
Eye Protection Snug-fitting chemical splash gogglesPrevents ocular exposure to reactive dust or solvent splashes, mitigating severe eye irritation[1].
Body Protection Flame-retardant lab coat (e.g., Nomex)Protects against static discharge and chemical spills during synthetic workflows.
Respiratory N95 or P100 particulate respirator (if outside hood)Required only if engineering controls fail or during spill cleanup to prevent inhalation of irritant dust.

Experimental Workflow: Safe Handling & Saponification Protocol

The following protocol details the saponification (ester hydrolysis) of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate to its corresponding carboxylic acid. This is a common synthetic transformation that requires careful control to prevent unwanted SN​Ar side reactions (e.g., displacement of the chloride by hydroxide).

Step-by-Step Methodology

Step 1: System Validation & Dispensing

  • Action: Verify fume hood airflow. Tare a static-free antistatic weigh boat.

  • Action: Dispense 1.0 equivalent (e.g., 500 mg) of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

  • Causality: Static-free materials prevent the aerosolization of the potentially sensitizing powder.

Step 2: Solvent Dissolution

  • Action: Transfer the solid to a round-bottom flask. Add a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (10 mL/mmol).

  • Causality: THF solubilizes the organic starting material, while MeOH acts as a miscible co-solvent to bridge the organic phase with the incoming aqueous base.

Step 3: Temperature Control & Reagent Addition

  • Action: Submerge the flask in an ice-water bath (0°C). Stir at 400 RPM.

  • Action: Dropwise addition of 1.5 equivalents of 1M aqueous Lithium Hydroxide (LiOH).

  • Causality: The temperature must be kept at 0°C. If the reaction is run at room temperature or heated, the hydroxide ion may act as a nucleophile and displace the 3-chloro group via an SN​Ar pathway, destroying the starting material.

Step 4: Reaction Monitoring

  • Action: Monitor via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes) every 30 minutes.

  • Causality: Ensures complete consumption of the ester without over-exposing the product to basic conditions.

Step 5: Quenching & Isolation

  • Action: Once complete (>95% conversion), quench the reaction by adding 1M HCl dropwise until the pH reaches 3–4.

  • Causality: Acidification neutralizes the excess LiOH and protonates the newly formed carboxylate, rendering the product neutral and extractable into an organic phase (e.g., Ethyl Acetate).

Workflow Step1 1. Solid Dispensing (Ventilated Enclosure) Step2 2. Solvent Addition (THF/MeOH, 0°C) Step1->Step2 Transfer to reactor Step3 3. Base Addition (1M LiOH, Dropwise) Step2->Step3 Temperature control Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Stir 2-4 hours Step5 5. Quenching & Workup (1M HCl to pH 3-4) Step4->Step5 >95% Conversion

Caption: Step-by-step experimental workflow for the safe handling and saponification of the ethyl ester.

Spill Response & Waste Management

Because of the compound's reactivity and environmental hazard profile, spills must be handled systematically:

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated.

  • Containment: For solid spills, do not sweep dry. Lightly mist the powder with a non-reactive solvent (e.g., water or a dilute surfactant) to suppress dust formation.

  • Collection: Use absorbent, disposable pads to collect the dampened material. Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual electrophilic species, followed by a thorough water rinse.

  • Disposal: Dispose of as halogenated organic waste in accordance with local environmental regulations. Do not flush down the sink.

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." Europa.eu. Available at:[Link]

  • National Institutes of Health (NIH). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." PMC. Available at:[Link]

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)." ICH.org. Available at:[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). "M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC)." PMDA.go.jp. Available at:[Link]

  • Environmental Protection Agency (EPA). "Chloropyrazine - Hazard Data." EPA.gov. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective SNAr Synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate represents a critical foundational workflow for functionalizing these heterocycles. This application note details a highly regioselective, uncatalyzed Nucleophilic Aromatic Substitution (SNAr) protocol. By leveraging the intrinsic electronic properties of the pyrazine ring, this methodology ensures high mono-substitution fidelity while preventing over-reaction or off-target pathways.

Mechanistic Rationale & Reaction Dynamics

The SNAr reaction between 2,3-dichloropyrazine and the secondary amine (ethyl pyrrolidine-3-carboxylate) is driven by the strong electron-withdrawing nature of the pyrazine nitrogen atoms, which highly activate the C-2 and C-3 positions.

Causality of Selectivity: Once the first pyrrolidine moiety is installed, its nitrogen lone pair donates electron density into the pyrazine ring via resonance. This significantly deactivates the remaining C-3 chloride towards a second nucleophilic attack, allowing the mono-substituted product to be isolated in high yield without the need for complex protecting group strategies[1].

Solvent and Pathway Considerations: While recent advancements have demonstrated the amination of certain chloroheteroarenes in aqueous media at room temperature using specialized copper catalysts[2], standard uncatalyzed SNAr with secondary amines on 2,3-dichloropyrazine is robustly performed in polar aprotic solvents like 1,4-dioxane or DMF under mild heating[1]. Furthermore, researchers must be aware of anomalous tele-substitution pathways (where the nucleophile attacks at C-6 instead of C-2). This phenomenon has been documented for 2,3-dichloropyrazine with specific carbon nucleophiles[3] and in complex fused triazolopyrazine systems[4]. However, by utilizing a secondary amine and controlling the temperature, standard ipso-substitution at C-2 is strictly maintained.

Workflow Visualization

SNAr_Workflow N1 1. Reagent Assembly (DCP + Amine in Dioxane) N2 2. Base Activation (DIPEA dropwise, 0°C) N1->N2 N3 3. SNAr Propagation (Heat to 60°C, 8h) N2->N3 N4 4. IPC Validation (LC-MS / TLC) N3->N4 N4->N3 Incomplete N5 5. Phase Extraction (EtOAc / H2O) N4->N5 Complete N6 6. Chromatography (Silica Gel) N5->N6

Experimental workflow for the regioselective SNAr synthesis and isolation.

Quantitative Data & Reagent Matrix

Table 1: Stoichiometry and Reagent Matrix (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
2,3-Dichloropyrazine 148.98 1.00 1.49 g Electrophile
Ethyl pyrrolidine-3-carboxylate HCl 179.64 1.05 1.89 g Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.24 2.50 4.35 mL Non-nucleophilic Base / Acid Scavenger

| 1,4-Dioxane (Anhydrous) | 88.11 | - | 25.0 mL | Polar Aprotic Solvent |

Self-Validating Experimental Protocol

Step 1: System Assembly Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and ethyl pyrrolidine-3-carboxylate hydrochloride (1.89 g, 10.5 mmol). Suspend the solids in anhydrous 1,4-dioxane (25 mL) under an inert nitrogen atmosphere.

Step 2: Base Activation Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (4.35 mL, 25.0 mmol) dropwise over 10 minutes. Causality: DIPEA is chosen due to its steric bulk, preventing it from acting as a competing nucleophile. The dropwise addition at 0 °C prevents localized exothermic spikes that could drive the formation of di-substituted impurities or degrade the starting materials.

Step 3: Thermal Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C) over 30 minutes. Subsequently, attach a reflux condenser and heat the mixture to 60 °C using an oil bath for 8 hours.

Step 4: In-Process Control (IPC) Validation Self-Validation Step: Do not proceed to workup without analytical confirmation. Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the S/N ratio of the 2,3-dichloropyrazine peak (m/z 149) is negligible, and the product peak (m/z 256.1) has plateaued.

Step 5: Quench and Phase Extraction Cool the reaction mixture to room temperature. Quench by adding 30 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ (30 mL), water (30 mL), and brine (30 mL). Causality: The sequential washing removes residual DIPEA salts and highly polar dioxane, ensuring a clean crude profile for chromatography. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Chromatographic Isolation Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 90:10 to 70:30 v/v). Pool the product-containing fractions (identified via TLC) and concentrate in vacuo to afford the product as a pale yellow oil.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the isolated compound against the following expected parameters:

Table 2: Expected Characterization Data

Analytical Technique Expected Observation / Specification
TLC (Hexanes/EtOAc 7:3) Rf ≈ 0.45 (Visible under shortwave UV at 254 nm)
LC-MS (ESI+) m/z 256.1 [M+H]⁺ (Base peak) m/z 258.1[M+H]⁺ (Characteristic ³⁷Cl isotope peak, ~33% intensity)
¹H NMR (400 MHz, CDCl₃) Pyrazine protons: Two distinct doublets at ~7.8 ppm and ~8.1 ppm (J ≈ 2.5 Hz). Ester protons: Quartet at ~4.1 ppm (2H) and triplet at ~1.2 ppm (3H).

| Expected Yield | 78 - 85% (approx. 2.0 - 2.15 g) |

References

  • Tele-Substitution of 2,3-Dichloropyrazine - WuXi Biology[Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials - The Journal of Organic Chemistry (ACS Publications)[Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - National Institutes of Health (NIH)[Link]

  • Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System - The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Application Note: A Comprehensive Guide to the Hydrolysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds such as pyrazines and pyrrolidines are of paramount importance due to their prevalence in a wide array of biologically active molecules. The targeted compound, Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, represents a key intermediate, possessing the structural motifs that are frequently explored for therapeutic potential. The conversion of this ethyl ester to its corresponding carboxylic acid is a critical transformation, as the carboxylic acid moiety often serves as a handle for further chemical modifications, such as amide bond formation, or can be a key pharmacophoric element itself.[1][2][3]

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the efficient hydrolysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate to its carboxylic acid derivative. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated protocol, and offer insights into reaction monitoring, product purification, and characterization.

Mechanistic Rationale: The Choice of Saponification

The hydrolysis of an ester can be achieved under either acidic or basic conditions.[4][5] Acid-catalyzed hydrolysis is a reversible reaction, which often necessitates a large excess of water to drive the equilibrium towards the products.[5][6] In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process, which typically proceeds to completion, offering higher yields and a simpler product profile.[7][8]

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.[7] The final step is an acid-base reaction where the alkoxide is protonated by the newly formed carboxylic acid, which is then deprotonated by the strong base to form the carboxylate. This final deprotonation step is thermodynamically favorable and renders the overall reaction irreversible.[7] A subsequent acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.[7][8]

Given these advantages, this guide will focus on a base-catalyzed hydrolysis protocol.

Visualizing the Transformation: Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Hydrolysis (Saponification) cluster_2 Workup cluster_3 Purification & Characterization A Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate D Reaction Mixture (Stirring at RT or gentle heating) A->D B Solvent (e.g., THF/Water) B->D C Base (e.g., LiOH) C->D E Acidification (e.g., HCl) to pH ~3-4 D->E Reaction Monitoring (TLC/LC-MS) F Extraction with Organic Solvent (e.g., Ethyl Acetate) E->F G Drying of Organic Layer (e.g., Na2SO4) F->G H Solvent Evaporation G->H I Purification (e.g., Recrystallization) H->I J Final Product: 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid I->J K Characterization (NMR, MS, HPLC) J->K

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate>95% PurityCommercialStarting material
Lithium Hydroxide (LiOH)Reagent GradeCommercialBase for hydrolysis. NaOH or KOH can also be used.
Tetrahydrofuran (THF)HPLC GradeCommercialCo-solvent to ensure solubility of the ester.
Deionized WaterHigh PurityIn-house
Hydrochloric Acid (HCl)1 M solutionCommercialFor acidification during workup.
Ethyl AcetateHPLC GradeCommercialExtraction solvent.
Brine (Saturated NaCl solution)In-houseFor washing the organic layer.
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercialDrying agent.
TLC Plates (Silica gel 60 F254)CommercialFor reaction monitoring.
Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and deionized water (e.g., a 3:1 to 1:1 v/v ratio). The volume should be sufficient to ensure complete dissolution of the starting material.

    • To this stirring solution, add Lithium Hydroxide (1.5 - 3.0 eq) portion-wise.[9] The use of an excess of base ensures the reaction goes to completion.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting ester will have a higher Rf value than the more polar carboxylic acid product.

      • LC-MS: This will allow for the direct observation of the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Workup and Extraction:

    • Once the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature if it was heated.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1 M HCl.[10][11] The carboxylic acid product may precipitate at this stage.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine. This helps to remove any remaining water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[10]

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).[10]

    • The final product, 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid, should be a solid.

    • Characterize the purified product by:

      • ¹H and ¹³C NMR: To confirm the structure. The disappearance of the ethyl group signals and the presence of a broad carboxylic acid proton signal in ¹H NMR are key indicators of a successful reaction.[12]

      • Mass Spectrometry: To confirm the molecular weight of the product.

      • HPLC: To determine the purity of the final compound.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionsRationale
Base LiOH, NaOH, or KOHStrong bases that effectively catalyze the hydrolysis. LiOH is often preferred for its good solubility.[9]
Stoichiometry of Base 1.5 - 3.0 equivalentsAn excess ensures the irreversible reaction goes to completion.
Solvent System THF/Water (3:1 to 1:1 v/v)THF acts as a co-solvent to solubilize the organic ester in the aqueous basic medium.
Temperature Room Temperature to 50 °CThe reaction often proceeds well at room temperature, but gentle heating can increase the rate.
Reaction Time 2 - 24 hoursHighly dependent on temperature and substrate reactivity. Should be determined by monitoring.
Workup pH ~3-4Ensures complete protonation of the carboxylate salt to the carboxylic acid for efficient extraction.[10]

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding more base or increasing the reaction temperature. Ensure the starting material is fully dissolved.

  • Low Yield: This could be due to incomplete extraction. Ensure the pH of the aqueous layer is sufficiently acidic before extraction. Perform multiple extractions with the organic solvent.

  • Product Oiling Out During Recrystallization: If the product does not crystallize easily, try using a different solvent system or a seed crystal. A slow cooling process can also promote crystallization.

Conclusion

The hydrolysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a straightforward yet crucial step in the synthesis of more complex molecules for drug discovery. The base-catalyzed saponification protocol detailed in this application note provides a reliable and high-yielding method to obtain the desired carboxylic acid. By understanding the underlying mechanism and following the outlined procedures for reaction execution, monitoring, and purification, researchers can confidently and efficiently perform this important chemical transformation.

References

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link].

  • ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available at: [Link].

  • Google Patents. Process for purification of carboxylic acids.
  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link].

  • Taylor & Francis Online. Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Available at: [Link].

  • PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Available at: [Link].

  • ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link].

  • Open Access Research Journal of Chemistry and Pharmacy. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link].

  • ResearchGate. Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. Available at: [Link].

  • Chemguide. hydrolysis of esters. Available at: [Link].

  • 2012 Book Archive. Hydrolysis of Esters. Available at: [Link].

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available at: [Link].

  • Coursehero. Determination of the rate constant for the hydrolysis of ester Short Procedure. Available at: [Link].

  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. Available at: [Link].

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link].

  • YouTube. Base Catalyzed Hydrolysis of an Ester. Available at: [Link].

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link].

  • ACS Publications. Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. Available at: [Link].

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Available at: [Link].

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link].

  • PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link].

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link].

  • PubMed Central. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link].

  • PubChem. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Available at: [Link].

  • ResearchGate. Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Available at: [Link].

  • Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PubMed Central. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-methylpropanoate. Available at: [Link].

  • RSC Publishing. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available at: [Link].

  • PubChemLite. Ethyl pyrrolidine-3-carboxylate. Available at: [Link].

Sources

Application Notes & Protocols: Initial In Vitro Characterization of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for a Novel Chemical Entity

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a novel chemical entity featuring a substituted pyrazine ring linked to a pyrrolidine scaffold. The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, known for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of bioactive molecules.[1] Publicly available data on the specific biological activity of this compound is limited, necessitating a structured, hypothesis-driven approach for its initial in vitro characterization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct the foundational in vitro assays required to profile this compound. We will proceed through a logical, tiered workflow, starting with broad assessments of cellular toxicity and moving towards specific target-class screening and hit validation. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and the inclusion of self-validating controls to ensure data rigor and reproducibility.[2][3]

Part 1: Preliminary Compound Assessment and Triage

Before committing to extensive biological screening, it is crucial to perform a preliminary assessment of the compound to flag potential liabilities that could confound assay results.

Physicochemical Properties and Solubility

The first step is to determine the compound's solubility in aqueous buffers commonly used for in vitro assays (e.g., PBS, HBSS, and cell culture media). Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and false negatives.

  • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Serially dilute this stock into the relevant aqueous buffer and assess for precipitation visually and, if possible, using techniques like nephelometry. The highest concentration that remains clear is the upper limit for screening.

Pan-Assay Interference Compounds (PAINS) Analysis

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple high-throughput screens due to non-specific activity or assay artifacts, rather than specific binding to a biological target.[4][5] They can act through mechanisms like chemical reactivity, fluorescence, or aggregation.[5] It is imperative to analyze the structure of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate for known PAINS motifs using computational filters.[6][7]

  • Rationale: Early identification of PAINS motifs saves significant resources by preventing the pursuit of false-positive hits.[8] While a PAINS flag is not an absolute disqualifier, it mandates the use of orthogonal assays and specific controls to validate any observed activity.

Compound Novel Compound (Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate) PAINS_Filter Computational PAINS Substructure Filtering Compound->PAINS_Filter Analyze Structure Triage Triage Decision PAINS_Filter->Triage Identify Motifs Proceed Proceed with Caution: Implement Orthogonal Assays Triage->Proceed No/Low Risk Flagged High PAINS Risk: Consider Derivatization or Deprioritization Triage->Flagged High Risk

Caption: Workflow for Preliminary PAINS Assessment.

Part 2: Tier 1 - Foundational Assay: Cellular Viability

The initial biological assessment should always be a cytotoxicity assay. This establishes the compound's general effect on cell health and defines the concentration range for all subsequent experiments. Testing at excessively high concentrations can induce non-specific effects, while testing at concentrations that are too low may miss genuine biological activity.

MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11][12]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa, HEK293, or a disease-relevant line) to logarithmic growth phase.

    • Trypsinize, count, and adjust the cell suspension to a pre-determined optimal density (typically 5,000-15,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume normal growth.[12]

  • Compound Treatment:

    • Prepare a 2X concentration series of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v), as DMSO can be toxic at higher concentrations.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

      • Untreated Control: Cells in medium only.

      • Media Blank: Wells with medium only (no cells) to measure background absorbance.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[9][11] This solution should be filter-sterilized and protected from light.[13]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][13]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple crystals.[9]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[11]

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12][13] A reference wavelength of 630 nm can be used to subtract background noise.[11]

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Table 1: Example Cytotoxicity Data Presentation

Compound Concentration (µM) Mean Absorbance (570 nm) % Viability (vs. Vehicle)
0 (Vehicle) 1.250 100.0
0.1 1.245 99.6
1 1.150 92.0
10 0.875 70.0
50 0.630 50.4
100 0.250 20.0

| Calculated IC₅₀ | | ~50 µM |

cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Enzymatic Reduction (NAD(P)H-dependent oxidoreductases) Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolve Crystals Measurement Measure Absorbance @ 570 nm Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Part 3: Tier 2 - Hypothesis-Driven Target Class Screening

The structure of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate contains moieties common to inhibitors of major drug target families. A logical next step is to screen the compound against diverse panels to identify potential biological targets.

Kinase Profiling

The pyrazine ring is a well-known scaffold in many FDA-approved kinase inhibitors. Therefore, assessing the compound's activity across the human kinome is a high-priority, hypothesis-driven approach.[14]

  • Approach: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, DiscoverX KINOMEscan™) that offers screening against hundreds of kinases.[15] These services provide rapid, robust data on potency and selectivity. Alternatively, an in-house radiometric assay can be established.

  • Principle of Radiometric Kinase Assay: These assays measure the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.[16] The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Table 2: Example Kinase Panel Screening Data Presentation

Kinase Target Compound Concentration % Inhibition (vs. DMSO Control)
EGFR 10 µM 5.2%
SRC 10 µM 12.1%
PIM1 10 µM 85.4%
CDK2 10 µM 8.9%

| BRAF | 10 µM | 2.3% |

GPCR Profiling

Pyrrolidine-containing structures are also prevalent in ligands for G-protein coupled receptors (GPCRs). Screening against a panel of representative GPCRs is another rational approach.

  • Approach: The most common primary screening method is a competitive radioligand binding assay.[17] This assay measures the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the receptor.

  • Principle: A fixed concentration of receptor (from cell membranes) and radioligand are incubated with varying concentrations of the test compound. The amount of receptor-bound radioactivity is measured after separating bound from free radioligand via filtration.[18][19] A reduction in bound radioactivity indicates that the test compound is competing for the same binding site.

Start Compound Post-Tier 1 (Non-cytotoxic concentrations) Hypothesis Structural Hypothesis Generation (e.g., Kinase, GPCR) Start->Hypothesis Screening Tier 2 Screening Hypothesis->Screening Kinase_Panel Broad Kinase Panel (>100 Kinases) Screening->Kinase_Panel GPCR_Panel GPCR Panel (Binding or Functional) Screening->GPCR_Panel Analysis Data Analysis: Identify Primary Hits Kinase_Panel->Analysis GPCR_Panel->Analysis Hit_Validation Tier 3: Hit Validation (IC₅₀, Kᵢ Determination) Analysis->Hit_Validation Hit(s) Identified No_Hit No Significant Activity: Re-evaluate or Screen Other Targets Analysis->No_Hit No Hits

Caption: Tiered Screening Workflow for Target Identification.

Part 4: Tier 3 - Hit Validation and Mechanistic Characterization

A "hit" from a primary screen is not a validated result. Tier 3 assays are essential to confirm the activity, determine potency, and begin to understand the mechanism of action. Let's assume the kinase screen identified PIM1 as a primary hit.

Dose-Response and IC₅₀ Determination

The first step in hit validation is to confirm the inhibitory activity in a full dose-response curve to determine the IC₅₀ value. This should be done using a highly sensitive and robust assay format, such as a radiometric kinase assay.[20]

  • Protocol: This follows the general principle of the kinase assay used in Tier 2, but with a full concentration range of the test compound (typically 8-12 points, semi-log dilutions) to generate a sigmoidal curve.

  • Causality: It is critical to run this assay with an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase.[20] IC₅₀ values are highly dependent on the ATP concentration for ATP-competitive inhibitors; standardizing this condition allows for more meaningful comparison of compound potencies.

Binding Affinity (Kᵢ) Determination

If the compound is an inhibitor, determining its binding affinity (Kᵢ) is crucial. A radioligand competition binding assay is the gold standard for this measurement.[19]

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Receptor Source: Prepare cell membrane homogenates from a cell line overexpressing the target of interest (e.g., PIM1). Determine protein concentration using a BCA or Bradford assay.

    • Radioligand: Select a suitable radioligand for the target with high affinity and specific activity. Dilute to a working concentration (typically at or below its dissociation constant, Kₑ).

    • Test Compound: Prepare a serial dilution of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL buffer, 50 µL radioligand, and 50 µL receptor membranes.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, unlabeled competitor (a "cold" ligand), 50 µL radioligand, and 50 µL receptor membranes.[21] This step is critical to measure the amount of radioligand that binds non-specifically to the membranes, filters, and plate.

    • Competition: Add 50 µL of each test compound dilution, 50 µL radioligand, and 50 µL receptor membranes.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[18]

  • Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[18]

  • Data Acquisition:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_before Before Incubation cluster_after After Incubation (Equilibrium) Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand Binding (K_d) Compound Test Compound Receptor->Compound Competition (K_i) Receptor1 Receptor Radioligand1 Radioligand (*) Compound1 Test Compound Bound_Complex Receptor-Radioligand () Free_Radioligand Free Radioligand ()

Caption: Principle of Competitive Radioligand Binding.

References

  • Wikipedia. (2023). Pan-assay interference compounds. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Fuller, M. (n.d.). What are PAINS?. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. Retrieved from [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • AstraZeneca. (2021). Quality by Design for Preclinical In Vitro Assay Development. PMC. Retrieved from [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Klaeger, S., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Guidance on Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens. Retrieved from [Link]

  • ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • 360Dx. (2025). FDA Publishes Draft Guidance on Test Validation, Submission for EUAs. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). IL292603A - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • MSU Chemistry. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Retrieved from [Link]

  • ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of dihaloheteroarenes. The synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate via Nucleophilic Aromatic Substitution (SNAr) is a critical workflow, but it is notoriously prone to chemoselectivity and degradation issues.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing your reaction yield.

Mechanistic Overview & Reaction Dynamics

The reaction between 2,3-dichloropyrazine and ethyl pyrrolidine-3-carboxylate proceeds via an SNAr mechanism, passing through a negatively charged Meisenheimer transition state [1].

Because 2,3-dichloropyrazine is a symmetric electrophile, regioselectivity is not a factor —attack at either the 2- or 3-position yields the exact same molecule [2]. The true challenge is chemoselectivity : preventing the highly nucleophilic secondary amine from attacking the newly formed mono-substituted product to create a bis-substituted impurity.

SNAr_Optimization SM1 2,3-Dichloropyrazine (Electrophile) Complex Meisenheimer Transition State SM1->Complex + Nucleophile DIPEA, MeCN SM2 Ethyl pyrrolidine- 3-carboxylate (Nucleophile) SM2->Complex Product Target Product: Mono-substituted Complex->Product - Cl⁻ (Fast) Byproduct Bis-substituted Impurity Product->Byproduct + Excess Nucleophile High Temp (Slow)

Reaction pathway showing desired mono-substitution vs. undesired bis-substitution.

Troubleshooting Guide & FAQs

Q: I am observing a high percentage of a bis-substituted byproduct. How can I halt the reaction at mono-substitution? A: The secondary amine (pyrrolidine) is highly nucleophilic. Although the first substitution slightly deactivates the pyrazine ring due to the electron-donating nature of the amine, excess heat or improper stoichiometry will force the second substitution [1].

  • Causality & Solution: Invert your stoichiometry. Instead of using excess amine, use a 1.2x molar excess of 2,3-dichloropyrazine. Statistically, this ensures the amine is consumed before it can attack the mono-substituted product. Furthermore, strictly limit the reaction temperature to 25 °C (Room Temperature).

Q: My LC-MS shows the correct mass for the pyrazine core, but the ethyl ester has been hydrolyzed to a carboxylic acid. What went wrong? A: You are likely using an aqueous inorganic base (e.g., NaOH, KOH, or aqueous K₂CO₃) or running the reaction in a solvent with high water content. The combination of base, water, and extended reaction times causes saponification of the ethyl ester.

  • Causality & Solution: Transition to a strictly anhydrous organic system. Use N,N-Diisopropylethylamine (DIPEA) as your base. DIPEA is sterically hindered—making it non-nucleophilic—but basic enough to scavenge the HCl byproduct without hydrolyzing your ester [3].

Q: The reaction stalls at 50% conversion, leaving unreacted starting materials. Why? A: Ethyl pyrrolidine-3-carboxylate is commercially supplied as a hydrochloride (HCl) salt. If you only use 1.0 equivalent of base, it is entirely consumed neutralizing the starting material, leaving no base to scavenge the additional equivalent of HCl generated during the SNAr process. The reaction environment becomes acidic, protonating the remaining amine and rendering it non-nucleophilic.

  • Causality & Solution: Use a minimum of 3.0 equivalents of DIPEA. This provides 1 eq to free-base the starting material, 1 eq to neutralize the SNAr byproduct, and a 1 eq excess to drive the equilibrium forward.

Q: Which solvent provides the optimal balance of solubility and reaction rate? A: Acetonitrile (MeCN) is the superior choice. Polar aprotic solvents accelerate SNAr reactions by stabilizing the polar Meisenheimer complex without tightly solvating (and thus dampening) the nucleophile. While DMF also works, MeCN is significantly easier to remove during aqueous workup and prevents high-boiling solvent contamination in your final product.

Quantitative Data: Reaction Condition Optimization

The following matrix summarizes the causality between selected reaction conditions and the resulting product distribution.

Reaction ConditionSolventBase (Equiv)Stoichiometry (Pyrazine : Amine)Temp (°C)Mono-Product Yield (%)Bis-Impurity (%)Ester Hydrolysis (%)
Condition A (Suboptimal) DMFK₂CO₃ (aq) (3.0)1.0 : 1.280352530
Condition B (Suboptimal) EtOHTEA (2.0)1.0 : 1.078 (Reflux)5520< 5
Condition C (Optimized) MeCNDIPEA (3.0)1.2 : 1.025 (RT)88 < 2 0
Validated Experimental Protocol

This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure process integrity.

Step 1: Reagent Preparation & Free-Basing

  • To an oven-dried, argon-flushed round-bottom flask, add Ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 equiv, 10.0 mmol).

  • Suspend the salt in anhydrous Acetonitrile (MeCN, 0.2 M, 50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol). Stir for 15 minutes.

    • Validation Checkpoint 1: The cloudy suspension must transition to a clear solution, confirming the hydrochloride salt has been successfully neutralized to the reactive free amine.

Step 2: Electrophile Addition 5. Slowly add 2,3-Dichloropyrazine (1.2 equiv, 12.0 mmol) to the reaction mixture at 0 °C. 6. Remove the ice bath and allow the reaction to warm naturally to Room Temperature (25 °C).

Step 3: Reaction Monitoring 7. Stir the reaction at 25 °C for 12 hours.

  • Validation Checkpoint 2: Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3). The reaction is deemed complete when the peak corresponding to the pyrrolidine starting material is entirely consumed. Self-Correction: Do not wait for the 2,3-dichloropyrazine to disappear; the 0.2 equiv excess is intended to remain.

Step 4: Quenching and Extraction 8. Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. 9. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 10. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).

  • Validation Checkpoint 3: The target mono-substituted product will elute first. Any trace bis-substituted impurity will elute significantly later due to its higher polarity.
References
  • Chekmarev, D. S., Shorshnev, S. V., Stepanov, A. E., & Kasatkin, A. N. (2006). "Highly Selective Substitutions in 2,3-Dichloropyrazine. A Novel General Approach to Aloisines." Tetrahedron. Available at:[Link]

  • National Center for Biotechnology Information. "2,3-Dichloropyrazine | C4H2Cl2N2 | CID 78575." PubChem. Available at:[Link]

Troubleshooting degradation of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your materials, leading to reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule and Its Stability

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrazine ring, a pyrrolidine ring, and an ethyl ester group. This combination of functional groups dictates its chemical reactivity and stability profile. The presence of the electron-withdrawing chloropyrazine ring can influence the stability of the adjacent pyrrolidine ring and the ester group. Pyrazine derivatives, in general, can be sensitive to environmental factors, and understanding these sensitivities is the first step in preventing degradation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial observations and concerns regarding the degradation of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

Q1: I've noticed a change in the color of my compound, from a white or off-white solid to a brownish or yellowish hue. What could be the cause?

A change in color is often the first visual indicator of chemical degradation. For nitrogen-containing heterocyclic compounds like pyrazines and pyrrolidines, discoloration can be attributed to oxidation. Exposure to air (oxygen) and light can initiate oxidative processes, leading to the formation of colored impurities.

Q2: My compound, which was initially a free-flowing powder, has become clumpy or sticky. What does this indicate?

This observation strongly suggests the absorption of moisture. Many pyrazine derivatives are hygroscopic, meaning they readily absorb water from the atmosphere. This absorbed water can not only change the physical state of the compound but also act as a reactant in hydrolytic degradation pathways.

Q3: I'm seeing new, unexpected spots on my Thin Layer Chromatography (TLC) plate when analyzing my stored compound. What do these represent?

The appearance of new spots on a TLC plate is a clear indication of the formation of impurities. These impurities are likely degradation products. The differing polarities of these new spots can provide clues about the nature of the degradation. For instance, a more polar spot (lower Rf value) might suggest the formation of a carboxylic acid via ester hydrolysis.

Q4: My NMR spectrum shows new peaks that weren't present in the initial analysis. How can I identify the degradation products?

New peaks in an NMR spectrum confirm a change in the chemical structure of your compound. By analyzing the chemical shifts, coupling constants, and integration of these new signals, you can often deduce the structure of the degradation products. For example, the disappearance of the characteristic ethyl ester signals and the appearance of a broad singlet could indicate hydrolysis to the corresponding carboxylic acid.

Section 3: In-Depth Troubleshooting and Root Cause Analysis

When degradation is suspected, a systematic approach is necessary to identify the root cause. This section provides a logical workflow for troubleshooting.

dot

Caption: A logical workflow for troubleshooting the degradation of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

Primary Degradation Pathways

There are three primary degradation pathways to consider for this molecule:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to form the corresponding carboxylic acid and ethanol. The chloropyrazine moiety can also be susceptible to hydrolysis under certain conditions.

  • Oxidation: The nitrogen atoms in the pyrazine and pyrrolidine rings can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Experimental Protocols for Degradation Analysis

To identify the specific degradation pathway, a series of analytical experiments should be performed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful tool for separating and quantifying the parent compound and its impurities.

  • Objective: To determine the purity of the stored compound and quantify any degradation products.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is a good starting point.

      • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective. The gradient should be optimized to achieve good separation between the parent peak and any impurity peaks.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).

    • Analysis: Inject the sample and compare the resulting chromatogram to that of a reference standard or a freshly prepared sample. The appearance of new peaks indicates the presence of impurities. The area percentage of each peak can be used to estimate the purity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS provides mass information for the separated peaks from the HPLC, allowing for the identification of degradation products.

  • Objective: To determine the molecular weights of the impurities and propose their structures.

  • Methodology:

    • Utilize the same HPLC method as described above, but with the detector coupled to a mass spectrometer.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to ensure detection of all components.

      • Mass Range: Scan a mass range that includes the expected molecular weight of the parent compound and potential degradation products (e.g., m/z 100-500).

    • Analysis: Correlate the mass spectra with the peaks observed in the UV chromatogram. A loss of 28 Da from the parent mass could indicate hydrolysis of the ethyl ester to the carboxylic acid (loss of C2H4). An increase of 16 Da could suggest oxidation (addition of an oxygen atom).

Section 4: Preventative Measures and Best Practices for Storage

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Moisture Store in a desiccator or with a desiccant.Minimizes exposure to moisture, thereby preventing hydrolysis.
Light Store in an amber vial or in the dark.Protects the compound from photodegradation.
Container Tightly sealed, non-reactive container (e.g., glass).Prevents exposure to atmospheric components and avoids reaction with the container material.
Handling Procedures

Proper handling is as crucial as correct storage.

  • Inert Atmosphere: When handling the compound outside of its storage container, do so under an inert atmosphere (e.g., in a glove box) whenever possible.

  • Minimize Exposure: Limit the time the container is open to the atmosphere.

  • Use Dry Equipment: Ensure all spatulas, glassware, and other equipment are thoroughly dry before coming into contact with the compound.

Section 5: Corrective Actions for Degraded Material

If you have determined that your material has degraded, the appropriate course of action depends on the extent of degradation and the requirements of your experiment.

  • Minor Degradation: If the purity is still acceptable for your application, you may be able to proceed. However, be aware that the presence of impurities could affect your results.

  • Significant Degradation: If the degradation is significant, the material should be purified or discarded. Recrystallization or column chromatography can be used to purify the compound, but the specific method will depend on the nature of the impurities.

dot

Technical Support Center: Optimizing Catalyst Loading for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Functionalizing electron-deficient heteroaryl halides like Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate presents a unique intersection of challenges. While the pyrazine core electronically activates the C–Cl bond for oxidative addition, its basic nitrogen atoms are notorious for coordinating to palladium, leading to catalyst poisoning[1]. Furthermore, the ethyl pyrrolidine-3-carboxylate moiety contains an ester group that is highly susceptible to base-catalyzed hydrolysis under standard cross-coupling conditions[2].

This guide provides field-proven, mechanistically grounded solutions to achieve full conversion at parts-per-million (ppm) catalyst loadings while preserving sensitive functional groups.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling stalls at 20% conversion despite using a high loading (5 mol%) of Pd(PPh₃)₄. Why is the catalyst dying? Mechanistic Rationale: The failure is driven by competitive binding. The nitrogen atoms in the pyrazine ring are strong σ-donors that coordinate to the palladium center, forming off-cycle resting states that inhibit catalysis[1]. Standard ligands like triphenylphosphine (PPh₃) lack the steric bulk required to prevent this multi-ligation. The Solution: Switch to bulky dialkylbiaryl phosphine ligands, such as XPhos or SPhos. The extreme steric profile of these Buchwald ligands prevents pyrazine nitrogen coordination and enforces a highly active monoligated Pd(0) species, facilitating rapid oxidative addition of the C–Cl bond[3].

Q2: I achieved full conversion of the chloropyrazine, but my isolated yield is low because the ethyl ester hydrolyzed. How do I prevent this? Mechanistic Rationale: Traditional Suzuki-Miyaura protocols often rely on strong bases (e.g., NaOH, NaOtBu) and high temperatures (90–100 °C) to drive the transmetalation step. These conditions rapidly cleave the ethyl ester of the pyrrolidine-3-carboxylate moiety. The Solution: Transmetalation can be achieved under much milder conditions by pairing a highly active precatalyst with a weaker base. Utilizing K₃PO₄ or K₂CO₃ in a biphasic solvent system (e.g., THF/H₂O) at 65 °C completely suppresses ester hydrolysis while maintaining a rapid catalytic turnover[2].

Q3: How can I successfully reduce my catalyst loading from 5 mol% down to 0.05 mol% (500 ppm)? Mechanistic Rationale: High catalyst loading is often used as a crutch to compensate for rapid catalyst deactivation. When reducing palladium to ppm levels, the initial activation of the precatalyst must be perfectly efficient. Traditional sources like Pd(OAc)₂ require in situ reduction, which often leads to the formation of inactive Pd black before the catalytic cycle even begins. The Solution: Utilize third-generation (G3) or fourth-generation (G4) palladacycle precatalysts (e.g., XPhos Pd G3). These complexes undergo rapid, base-mediated activation to cleanly generate the active Pd(0) species without the formation of Pd black, enabling highly efficient couplings at loadings as low as 100–500 ppm[4].

Catalyst Optimization Matrix

The following table summarizes the quantitative optimization of catalyst loading and reaction conditions for the functionalization of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

EntryCatalyst SystemBaseLoading (mol%)ConversionEster HydrolysisConclusion
1Pd(PPh₃)₄Na₂CO₃5.025%ModerateStalled due to pyrazine N-coordination[1].
2Pd(dppf)Cl₂NaOH2.085%High (>50%)Base too strong; ester cleaved[2].
3XPhos + Pd(OAc)₂K₃PO₄1.070%NoneIncomplete in situ Pd(0) generation[4].
4XPhos Pd G3K₃PO₄0.5>99%NoneExcellent yield, mild conditions[3].
5 XPhos Pd G3 K₃PO₄ 0.05 >99% None Optimized ppm-level loading achieved[4].

Self-Validating Experimental Protocol: 0.05 mol% Pd Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By monitoring specific physical and chemical checkpoints, you can verify the integrity of the mechanistic steps in real-time.

Step 1: Reagent Preparation

  • Weigh Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv) into a reaction vial.

  • Add XPhos Pd G3 precatalyst (0.05 mol%).

  • Causality: XPhos Pd G3 ensures a 1:1 ratio of Pd to ligand and prevents the formation of off-cycle unligated Pd species, which is critical when operating at 500 ppm[4].

Step 2: Inert Atmosphere Generation

  • Seal the vial with a PTFE-lined septum. Perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon.

  • Validation Checkpoint: If oxygen is present, the active Pd(0) will irreversibly oxidize. A failure here will manifest as a rapid color change to opaque black upon heating (Pd black formation).

Step 3: Solvent Addition

  • Add a thoroughly sparged (degassed) mixture of THF/H₂O (4:1 v/v) via syringe.

  • Causality: The biphasic system dissolves the inorganic base and facilitates the critical transmetalation step without requiring ester-cleaving temperatures[2].

Step 4: Reaction Execution

  • Heat the reaction block to 65 °C and stir vigorously (1000 rpm) for 2 hours.

  • Validation Checkpoint: The solution should transition to a clear, pale yellow or light orange. If the solution turns black, the catalyst has aggregated and died.

Step 5: In-Process Control (IPC)

  • Withdraw a 5 µL aliquot from the organic layer, dilute in acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: The chromatogram must show >95% consumption of the chloropyrazine mass peak before proceeding. If conversion is <50%, refer to the troubleshooting decision tree below.

Step 6: Work-up

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with deionized water. The mild K₃PO₄ base ensures the ethyl ester remains fully intact in the organic layer.

Process Visualizations

ExperimentalWorkflow Step1 1. Reagent Preparation Weigh Substrate, Boronic Acid, Base, & Precatalyst Step2 2. Inert Atmosphere Evacuate/Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed THF/H2O (4:1) Step2->Step3 Step4 4. Reaction Execution Stir at 65°C for 2-4 hours Step3->Step4 Step5 5. In-Process Control (IPC) Check LC-MS for >95% Conversion Step4->Step5 Step6 6. Work-up & Purification Aqueous Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for ppm-level Pd cross-coupling.

TroubleshootingLogic Start Issue: Low Product Yield (< 50% Conversion) Check1 Is starting material fully consumed? Start->Check1 PathA_1 No: Catalyst Deactivation (Pyrazine Poisoning) Check1->PathA_1 No PathB_1 Yes: Side Reactions Check1->PathB_1 Yes PathA_2 Switch to XPhos Pd G3 Increase Ligand Sterics PathA_1->PathA_2 Check2 Is the ethyl ester hydrolyzed? PathB_1->Check2 PathB_2 Yes: Base is too strong Check2->PathB_2 Yes PathB_4 No: Protodeboronation Check2->PathB_4 No PathB_3 Switch to K3PO4 or K2CO3 Lower temperature to 65°C PathB_2->PathB_3 PathB_5 Use slow addition of boronic acid or MIDA boronate PathB_4->PathB_5

Decision tree for troubleshooting low yields in chloropyrazine functionalization.

Sources

Resolving solubility issues with Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers. This guide is designed to provide expert-level support for resolving solubility challenges with Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in aqueous media. As Senior Application Scientists, we understand that compound solubility is a critical hurdle in experimental reproducibility and drug development. This resource synthesizes fundamental physicochemical principles with proven laboratory techniques to empower you to overcome these challenges.

Compound Profile: Understanding the Solubility Challenge

At its core, the solubility of a molecule is dictated by its structure. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a complex molecule with distinct regions that influence its behavior in water.

  • Hydrophobic Regions ("Grease-ball" characteristics): The ethyl ester, chloropyrazine, and the hydrocarbon backbone of the pyrrolidine ring contribute to a low affinity for water.[1] These nonpolar areas are energetically unfavorable to interact with polar water molecules, driving the compound out of solution.

  • The Key to Solubility (The Basic Nitrogen): The pyrrolidine ring contains a tertiary amine. This nitrogen is basic and can be protonated under acidic conditions (pH < pKa). This protonation creates a positive charge, forming a salt that is significantly more polar and, therefore, more soluble in water.[2][3]

  • Potential for Instability: The ethyl ester group presents a potential liability. It can be susceptible to hydrolysis, especially at pH values that are significantly acidic or basic, which could degrade the compound over time.

This initial analysis suggests the compound is a weakly basic, poorly water-soluble molecule. Our troubleshooting strategy will therefore center on leveraging the protonatable nitrogen to enhance solubility while being mindful of potential degradation.

Primary Troubleshooting Workflow

The following workflow provides a systematic approach to addressing solubility issues, starting from the most common point of failure—dilution of a DMSO stock—and progressing to more advanced formulation strategies.

G cluster_troubleshoot Troubleshooting Options start Start: Compound received as solid stock_prep 1. Prepare High-Concentration Stock in 100% Anhydrous DMSO (e.g., 10-50 mM) start->stock_prep test_dilution 2. Test Dilution: Add small aliquot of stock to aqueous buffer/media stock_prep->test_dilution precipitate_check Precipitate Forms? test_dilution->precipitate_check no_precipitate No Precipitate: Solution is Clear precipitate_check->no_precipitate No troubleshoot 3. Troubleshoot Dilution Failure precipitate_check->troubleshoot Yes success Success: Proceed with experiment. Maintain final DMSO <0.5% no_precipitate->success ph_adjust A. pH Adjustment: Lower buffer pH to protonate the pyrrolidine nitrogen troubleshoot->ph_adjust cosolvent B. Use Co-solvents: Add PEG400, propylene glycol, etc. to the aqueous phase troubleshoot->cosolvent excipients C. Advanced Excipients: Use cyclodextrins (e.g., HPβCD) or surfactants (e.g., Polysorbate 80) troubleshoot->excipients

Caption: A step-by-step workflow for addressing low aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound won't dissolve even in 100% DMSO. What should I do?

Answer: While uncommon for molecules of this type, poor dissolution in DMSO can occur if the compound has extremely high lattice energy ('brick-dust' properties) or if the solvent quality is poor.[1]

Causality: Dissolution requires overcoming the forces holding the crystal lattice together. Gentle heating or sonication provides the energy to break these bonds. Water contamination in DMSO can also reduce its solvating power for hydrophobic compounds.[4][5]

Troubleshooting Protocol:

  • Verify Solvent Quality: Use a fresh, sealed bottle of anhydrous (dry) DMSO.[4][6]

  • Agitation: Vortex the solution vigorously for 2-5 minutes.

  • Sonication: Place the vial in an ultrasound bath for 10-15 minutes. This uses high-frequency sound waves to agitate particles and facilitate dissolution.

  • Gentle Warming: Warm the solution to 30-40°C. Avoid excessive heat, which could degrade the compound.[6]

  • Final Inspection: After these steps, visually inspect the solution against a light source to ensure no solid particles remain.

Q2: My compound dissolves perfectly in DMSO, but crashes out (precipitates) when I dilute it into my aqueous buffer. Why?

Answer: This is the most common solubility issue. It occurs because you are performing a solvent-shift. The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment. Once the DMSO concentration drops significantly upon dilution, the water can no longer keep the hydrophobic molecule in solution.[7]

Causality: DMSO molecules form a "solvation shell" around your compound. When this is diluted into water, the DMSO disperses, and water molecules are forced to interact with the compound. If the compound's self-association is more energetically favorable than its interaction with water, it will precipitate.[7]

Best Practices for Dilution:

  • Minimize the Shift: Add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously.[6] This ensures rapid dispersion and minimizes localized high concentrations that can initiate precipitation.

  • Perform Serial Dilutions: It is best to make initial serial dilutions in DMSO first. Then, add the final, most dilute DMSO sample to your buffer.[4]

  • Control DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%.[4][8] Always include a vehicle control (buffer + same final DMSO concentration) in your experiments.[6]

Q3: How can I systematically improve the aqueous solubility of my compound?

Answer: The most effective strategy for this specific molecule is to exploit its chemical structure, primarily the basic pyrrolidine nitrogen. This can be achieved through pH modification or by using formulation aids.

Causality: By lowering the pH of the aqueous buffer, you increase the concentration of protons (H+). These protons will protonate the basic nitrogen on the pyrrolidine ring, creating a positively charged, more polar salt form of the compound, which is significantly more water-soluble.[2][9]

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4-5) FreeBase Neutral Compound (Insoluble) Protonated Protonated Salt (Soluble) FreeBase->Protonated + H⁺ Protonated->FreeBase - H⁺

Caption: Equilibrium between the insoluble free base and its soluble protonated form.

Experimental Protocol: pH Screening for Solubility

  • Prepare Buffers: Make a series of biologically relevant buffers (e.g., citrate, acetate, phosphate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Add Excess Solid: Add an amount of the compound to a vial that is known to be in excess of its solubility.

  • Equilibrate: Add a precise volume of each buffer to separate vials containing the compound. Rotate or shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot: Plot the measured solubility (e.g., in µg/mL) against the pH. This profile will reveal the optimal pH range for dissolution.[2]

Causality: If pH adjustment is not feasible for your experimental system, co-solvents or other excipients can be used. These agents improve solubility by either reducing the polarity of the solvent (co-solvents) or by encapsulating the hydrophobic molecule (cyclodextrins, surfactants).[10][11]

Technique Examples Mechanism of Action Typical Concentration
Co-solvency Polyethylene Glycol (PEG 300/400), Propylene Glycol, EthanolReduces the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[11]5% - 30% (v/v)
Complexation Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD)Forms an inclusion complex where the hydrophobic compound sits inside the cavity of the cyclodextrin molecule, shielding it from water.[11][12]2% - 10% (w/v)
Micellar Solubilization Polysorbate 80 (Tween® 80), Poloxamers, Cremophor® ELSurfactants form micelles above their critical micelle concentration (CMC). The hydrophobic core of the micelle encapsulates the compound.[11][13]0.1% - 2% (w/v)

Protocol: Co-solvent/Excipient Screening

  • Prepare several stock solutions of the chosen excipients in your primary aqueous buffer (e.g., 20% w/v HPβCD in PBS).

  • Prepare a high-concentration DMSO stock of your compound (e.g., 50 mM).

  • In separate tubes, add the excipient stock solution.

  • While vortexing, slowly add a small aliquot of the DMSO compound stock to each excipient solution to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set period (e.g., 1 hour). The clearest solution indicates the most effective solubilizing system.

References
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at: [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Available at: [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Available at: [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org. Available at: [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. Available at: [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available at: [Link]

  • How to dissolve peptides in DMSO? - LifeTein®. Available at: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. Available at: [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - MDPI. Available at: [Link]

Sources

Technical Support Center: Scale-Up Optimization for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The manufacturing of ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate relies on a nucleophilic aromatic substitution (SNAr) between 2,3-dichloropyrazine and ethyl pyrrolidine-3-carboxylate. While this C–N bond formation is highly efficient at the bench scale, transitioning to pilot-scale manufacturing introduces complex challenges regarding thermal runaway risks, regioselectivity, and solvent sustainability.

This guide is designed for researchers and process scientists, providing field-proven troubleshooting protocols, root-cause analyses, and self-validating methodologies to ensure safe and high-yielding scale-up.

Section 1: Reaction Engineering & Thermal Hazard Control (FAQ)

Q1: Why does our SNAr reaction experience thermal runaway during pilot scale-up when using DMSO or DMF? Root Cause & Causality: The SNAr reaction is highly exothermic. Dipolar aprotic solvents like DMSO and DMF are traditionally favored because they do not hydrogen-bond to the nucleophile, thereby significantly accelerating the reaction rate (1)[1]. However, DMSO can undergo autocatalytic thermal decomposition. The presence of bases (e.g., K2CO3) or nucleophilic amines significantly lowers its decomposition onset temperature to near its boiling point, or even as low as 115 °C (2)[2]. At scale, the reactor's reduced surface-area-to-volume ratio limits heat removal. If the SNAr exotherm pushes the internal temperature past this lowered decomposition threshold, a violent thermal runaway occurs[3].

Q2: How can we mitigate these thermal risks without sacrificing reaction kinetics? Actionable Solution: Conduct Accelerating Rate Calorimetry (ARC) before scale-up. Ensure the maximum temperature of the synthesis reaction (MTSR) is at least 50 °C below the decomposition onset temperature. If this safety margin cannot be met, transition the process to continuous flow chemistry (which offers superior heat transfer)[3] or replace the solvent with sustainable, thermally stable alternatives like Cyclopentyl methyl ether (CPME) or pure water (4)[4].

Table 1: Thermal Hazard & Solvent Comparison for SNAr Scale-Up
Solvent SystemSNAr Kinetic ProfileDecomposition Onset (°C)Scale-Up Safety ProfileSustainability / Green Chemistry
DMSO / K2CO3 Very Fast~115 - 150 (Base dependent)High Risk (Autocatalytic)Poor (Reprotoxic concerns)
DMF / DIPEA Fast> 200Moderate RiskPoor (SVHC listed)
CPME / K2CO3 Moderate> 250Low RiskExcellent (ICH Q3C Approved)
Pure Water Moderate-SlowN/A (Boils at 100°C)Very Low RiskOptimal

Section 2: Regioselectivity & Impurity Profiling (Troubleshooting)

Issue: High levels of the bis-substituted impurity (diethyl 1,1'-(pyrazine-2,3-diyl)bis(pyrrolidine-3-carboxylate)) are observed in the crude mixture.

Root Cause: 2,3-dichloropyrazine possesses two highly activated electrophilic sites. The first substitution (forming the desired mono-chloro product) slightly deactivates the pyrazine ring due to the electron-donating nature of the newly attached pyrrolidine nitrogen (5)[5]. However, if the local concentration of the nucleophile is too high, or if the temperature spikes, the second displacement rapidly occurs.

Causality & Self-Validating System: The reaction must be run under strict kinetic control. By maintaining a stoichiometric deficit of the amine and strictly controlling its dosing rate into the electrophile solution, the local concentration of the nucleophile remains low, heavily favoring mono-substitution.

Step-by-Step Methodology: Optimized SNAr Protocol (Pilot-Scale)
  • Preparation: Charge a jacketed reactor with 2,3-dichloropyrazine (1.0 eq) and CPME (10 volumes).

  • Base Addition: Add finely milled anhydrous K2CO3 (1.5 eq).

    • Causality: Milled K2CO3 provides a high surface area for heterogeneous acid scavenging without degrading the solvent or causing unwanted side reactions.

  • Temperature Control: Cool the suspension to 5–10 °C using the reactor jacket.

  • Controlled Dosing: Dissolve ethyl pyrrolidine-3-carboxylate (0.95 eq) in CPME (2 volumes). Dose this solution into the reactor over 4–6 hours, maintaining the internal temperature strictly below 15 °C.

    • Causality: Slow dosing ensures the electrophile is always in excess relative to the available nucleophile, suppressing bis-substitution.

  • Self-Validation Check (IPC): Sample the reaction 30 minutes post-dosing. Analyze via real-time HPLC.

    • Validation Logic: This acts as a self-validating gate. If the mono-substituted product plateau has been reached and unreacted amine is < 1%, the system validates that kinetic control was successful. Proceed to workup. Do not add more amine.

  • Aqueous Workup: Quench with water (5 volumes) to dissolve inorganic salts. Separate the phases. Wash the organic layer with 5% aqueous citric acid.

    • Causality: The mild acidic wash selectively protonates and removes any trace unreacted pyrrolidine derivative into the aqueous layer, preventing downstream purification issues.

  • Crystallization: Concentrate the CPME layer under reduced pressure and crystallize the product by adding heptane as an anti-solvent. Filter and dry under vacuum at 40 °C.

Section 3: Visualization of the Scale-Up Safety Workflow

The following logic tree dictates the mandatory safety evaluation required before scaling up the SNAr reaction.

G Lab 1. Lab-Scale SNAr Optimization Calorimetry 2. Thermal Hazard Eval (DSC / ARC) Lab->Calorimetry Define parameters Decision 3. Exotherm Onset < 50°C above Trx? Calorimetry->Decision Data output Redesign 4. Redesign Process (Green Solvent/Flow) Decision->Redesign Yes (High Risk) Pilot 5. Proceed to Pilot Scale-Up Decision->Pilot No (Safe) Redesign->Lab Iteration

Workflow for SNAr Scale-Up Safety Evaluation and Solvent Redesign.

Section 4: Green Chemistry & Solvent Selection (FAQ)

Q3: Why are we moving away from traditional SNAr solvents, and what are the alternatives? Answer: Regulatory bodies (e.g., ICH Q3C guidelines) and environmental initiatives are strictly limiting the use of reprotoxic dipolar aprotic solvents like DMF, NMP, and DMAc (6)[6]. For the synthesis of ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, transitioning to sustainable solvents like CPME or even surfactant-free water is highly recommended. Water, in particular, leverages the hydrophobic effect to drive the reaction, effectively forcing the non-polar organic reactants together to minimize their surface area exposed to water, which accelerates the SNAr kinetics without the need for toxic organic solvents (4)[4].

References

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry.2

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications.1

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development - ACS Publications.4

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology - ACS Publications.5

  • Thermal hazard evaluation of flow processes. Purdue Engineering.3

  • SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. RSC Publishing.6

Sources

Overcoming steric hindrance in Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate Core Challenge: The 3-chloro position is highly deactivated toward nucleophilic attack due to the severe steric clash generated by the adjacent, bulky pyrrolidine-3-carboxylate group at the 2-position. Furthermore, the labile ethyl ester is prone to hydrolysis under harsh basic conditions.

This technical guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights for functionalizing this hindered scaffold.

Diagnostic Workflow

Before initiating your experiment, use the following decision matrix to select the optimal substitution strategy based on your nucleophile and the steric environment.

SubstitutionStrategy Start Target: 3-Cl Substitution Ethyl 1-(3-chloropyrazin-2-yl) pyrrolidine-3-carboxylate CheckNuc Is the nucleophile sterically hindered? Start->CheckNuc N/O/S Nucleophiles Suzuki Suzuki-Miyaura Pd(dppf)Cl2 / K3PO4 Aqueous/Organic Mix Start->Suzuki Carbon Nucleophiles (Boronic Acids) SNAr SNAr (Microwave) 120-150°C, DIPEA Risk: Ester Hydrolysis CheckNuc->SNAr No (e.g., Primary Amines) BHA Buchwald-Hartwig Pd G3 Precatalyst BrettPhos / Cs2CO3 CheckNuc->BHA Yes (e.g., Sec. Amines, Anilines)

Decision matrix for selecting the optimal substitution strategy for hindered 3-chloropyrazines.

Troubleshooting FAQs

Q1: Why are my SNAr reactions with secondary amines failing or yielding complex degradation mixtures? A1: In nucleophilic aromatic substitution (SNAr), the attack of the nucleophile is the rate-determining step. While fluorine is an excellent leaving group for SNAr due to its electronegativity stabilizing the Meisenheimer intermediate, chlorine is significantly less reactive[1]. When you combine the inherent lower reactivity of the 3-chloro substituent with the severe steric hindrance of the ortho-pyrrolidine ring, the thermal energy required to force the substitution often exceeds the stability threshold of the molecule. For secondary or bulky amines, we strongly recommend transitioning from SNAr to palladium-catalyzed Buchwald-Hartwig amination[2].

Q2: I switched to Buchwald-Hartwig amination, but I am seeing massive saponification of the ethyl ester. How do I prevent this? A2: Ester hydrolysis during cross-coupling is caused by the use of strong, nucleophilic bases like sodium tert-butoxide (tBuONa) at elevated temperatures. To preserve the ethyl ester, you must use a milder, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). However, weaker bases require a highly active catalyst to drive the reaction. Utilizing a third-generation (G3) palladacycle precatalyst ensures rapid generation of the active Pd(0) species, allowing the reaction to proceed efficiently at lower temperatures (70-80 °C) with Cs₂CO₃, completely bypassing ester cleavage[3].

Q3: Which phosphine ligand is optimal for this specific sterically hindered pyrazine? A3: For ortho-substituted, electron-deficient aryl chlorides, BrettPhos or RuPhos are the gold standards. The bulky biaryl backbone of BrettPhos forces the palladium center into a conformation that dramatically accelerates reductive elimination—the step most often stalled by steric bulk[3]. XPhos is generally less effective here because its binding profile is better suited for smaller amines or unhindered aryl halides.

Quantitative Data: Optimization of Amination Conditions

The following table summarizes the optimization of coupling morpholine to Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

StrategyCatalyst / LigandBaseTemp / TimeTarget Yield (%)Ester Hydrolysis (%)Mechanistic Causality
SNAr (Thermal) NoneK₂CO₃120 °C, 24h15%10%Thermal energy is insufficient to overcome the ortho-steric clash.
SNAr (Microwave) NoneDIPEA150 °C, 2h45%25%High heat forces substitution but promotes thermal degradation and ester cleavage.
Buchwald-Hartwig Pd₂(dba)₃ / XPhostBuONa90 °C, 4h60%35%tBuONa is too nucleophilic; it saponifies the ester before coupling completes.
Buchwald-Hartwig BrettPhos Pd G3Cs₂CO₃80 °C, 2h92% <2% Mild base preserves the ester; BrettPhos accommodates ortho-bulk and accelerates elimination.

Mechanistic Insights

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-Cl PdII Pd(II) Complex OA->PdII Steric Clash at C2 TM Amine Binding PdII->TM Base + HNR2 RE Reductive Elimination TM->RE Deprotonation RE->Pd0 Regenerates Pd(0) Product Coupled Product RE->Product Accelerated by BrettPhos

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks at the oxidative addition step.

Validated Experimental Protocols

Protocol A: BrettPhos-Catalyzed Buchwald-Hartwig Amination (Recommended for Secondary Amines)

This protocol utilizes a self-validating feedback loop to ensure catalyst activation and ester preservation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv), BrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: The glovebox ensures the absolute exclusion of oxygen (which irreversibly oxidizes the Pd(0) catalyst) and moisture (which acts as a nucleophile with Cs₂CO₃ to hydrolyze the ester).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL, 0.2 M). Seal the tube, remove it from the glovebox, and stir at 80 °C.

  • Self-Validation (1-Hour Check): Withdraw a 10 µL aliquot via microsyringe under positive N₂ pressure. Dilute in 1 mL LCMS-grade acetonitrile and analyze via LCMS.

    • Validation Logic: You should observe the disappearance of the starting material peak (M+H = 256) and the appearance of the product mass. If a prominent peak at M+H = 228 appears, ester hydrolysis (loss of the ethyl group) is occurring. This immediately indicates moisture contamination in your Cs₂CO₃ or dioxane, and the reagents must be replaced.

  • Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Microwave-Assisted SNAr (For Unhindered Primary Amines Only)
  • Preparation: In a 5 mL microwave vial, dissolve the starting material (1.0 equiv, 0.5 mmol) and the primary amine (3.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA is chosen over inorganic bases because it is completely soluble in NMP. This provides a homogenous reaction mixture that heats evenly under microwave irradiation, preventing localized hot spots that destroy the ester.

  • Reaction: Seal the vial and irradiate at 140 °C for 45 minutes.

  • Self-Validation (TLC Check): Spot the crude mixture against the starting material on silica gel (Eluent: 1:1 Hexanes/EtOAc).

    • Validation Logic: The starting material is UV-active and runs at Rf ~0.6. The product should appear as a new UV-active spot at Rf ~0.3-0.4. If a heavy, tailing baseline spot is observed, the ester has hydrolyzed to the highly polar carboxylic acid, indicating the temperature was too high or the amine contained water.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to selectively remove NMP), dry over Na₂SO₄, and concentrate.

References

  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines , Benchchem. 1

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications , NIH PMC.2

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis , Journal of Medicinal Chemistry - ACS Publications.3

Sources

Validation & Comparative

Comparing SNAr reactivity of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate and fluoropyrazines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the optimization of late-stage functionalization in drug discovery. One of the most common hurdles in heteroaromatic chemistry is overcoming poor reactivity in Nucleophilic Aromatic Substitution (SNAr).

When designing synthetic routes, the choice of the halogen leaving group—and the electronic influence of adjacent substituents—dictates the feasibility, conditions, and yield of the reaction. This guide provides an in-depth, objective comparative analysis of the SNAr reactivity of a highly deactivated substrate, Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate , against its highly reactive fluoropyrazine counterparts.

Mechanistic Causality: The "Why" Behind the Reactivity

In SNAr, the heteroaromatic ring acts as the electrophile. While textbooks traditionally describe SNAr as a two-step addition-elimination sequence via a discrete Meisenheimer complex,. Regardless of whether the pathway is stepwise or concerted, the rate-determining factor is the stabilization of the anionic transition state during the initial nucleophilic attack[1].

The Deactivating Effect in Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate: This specific chloropyrazine features a pyrrolidine ring at the C2 position. The nitrogen atom of the pyrrolidine donates its lone pair into the pyrazine -system via resonance (a strong +M effect). This electron donation significantly increases the electron density at the adjacent C3 position, effectively neutralizing the weak inductive withdrawal (-I) of the C3 chlorine atom. Consequently, the LUMO energy of the pyrazine ring is raised, making nucleophilic attack kinetically sluggish.

The "Fluorine Effect" in Fluoropyrazines: Replacing the chlorine with a fluorine atom fundamentally alters the transition state energetics. Fluorine is the most electronegative element, exerting a profound inductive electron-withdrawing effect (-I) that highly polarizes the C-F bond. This intense polarization creates a strong partial positive charge ( ) at the ipso carbon, drastically lowering the activation energy for nucleophilic attack. Because bond breaking is not the rate-limiting step in SNAr, the stronger C-F bond does not hinder the reaction;.

SNAr_Mechanism Start Starting Material (Pyrazine-X) TS1_Cl High Energy TS (X = Cl, +M from C2-amine) Start->TS1_Cl Slow (Cl) TS1_F Stabilized TS (X = F, strong -I effect) Start->TS1_F Fast (F) Nuc Nucleophile (e.g., Amine/Alkoxide) Nuc->TS1_Cl Nuc->TS1_F Meisenheimer Anionic Transition State (Concerted or Stepwise) TS1_Cl->Meisenheimer TS1_F->Meisenheimer Product SNAr Product (Substituted Pyrazine) Meisenheimer->Product Fast Elimination of Halide (Cl- or F-)

Diagram 1: SNAr Mechanism: Transition state stabilization by F vs. Cl leaving groups.

Kinetic & Thermodynamic Comparison

To objectively compare these substrates, the following table summarizes the quantitative and qualitative data dictating their performance in the lab.

PropertyEthyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylateFluoropyrazine Analog
Leaving Group Chloride (-Cl)Fluoride (-F)
C-X Bond Energy ~81 kcal/mol~116 kcal/mol
Inductive Effect (-I) ModerateVery Strong
C2 Substituent Effect Strong +M (Electron Donating)Strong +M (Electron Donating)
Net Electrophilicity at C3 Low (Deactivated)High (Activated by F)
Relative SNAr Rate Very SlowFast
Typical Reaction Temp 120 - 150 °C25 - 60 °C
Required Base Cs₂CO₃, NaH, or KHMDSK₂CO₃ or DIPEA

Experimental Workflows: Self-Validating Protocols

As scientists, we must rely on self-validating systems. The protocols below are engineered so that the choice of solvent, base, and temperature directly correlates with the substrate's activation barrier.

Protocol A: SNAr of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Because the C2-amine severely deactivates the ring, [harsh conditions or transition-metal catalysis are mandatory[2]]([Link]).

  • Objective: Substitute the C3-chloro group with a secondary amine nucleophile (e.g., morpholine).

  • Reagents: Substrate (1.0 eq), Morpholine (3.0 eq), Cs₂CO₃ (2.0 eq), anhydrous DMSO.

  • Step-by-Step:

    • Charge a pressure-rated sealed tube with the substrate, Cs₂CO₃, and DMSO.

    • Add morpholine. Purge the vessel with inert gas (N₂/Ar) to prevent oxidative degradation.

    • Heat the reaction mixture to 120 °C for 16–24 hours.

    • Validation Checkpoint: Monitor via LC-MS. The starting material will show a mass of[M+H]+ corresponding to the distinct 3:1 chlorine isotope pattern (M, M+2). The successful product will show the displacement mass without the Cl isotope pattern.

    • Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove DMSO.

  • Causality: A polar aprotic solvent (DMSO) is required to leave the nucleophile unsolvated and highly reactive. The high temperature (120 °C) provides the necessary thermal energy to overcome the massive activation barrier caused by the +M effect of the pyrrolidine group. Note: If SNAr fails, a Palladium-catalyzed Buchwald-Hartwig amination is the required alternative[3].

Protocol B: SNAr of a Fluoropyrazine Analog

Fluoropyrazines require significantly milder conditions, minimizing side reactions and preserving sensitive functional groups like the ethyl carboxylate.

  • Objective: Substitute the C3-fluoro group with a secondary amine nucleophile.

  • Reagents: Fluoropyrazine substrate (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (1.5 eq), anhydrous DMF.

  • Step-by-Step:

    • In a standard round-bottom flask, dissolve the fluoropyrazine substrate in DMF.

    • Add K₂CO₃ and morpholine.

    • Stir at room temperature to 60 °C for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC or LC-MS. The reaction should reach >95% conversion rapidly without the formation of thermal degradation byproducts.

    • Quench with water, extract with EtOAc, and concentrate for chromatography.

  • Causality: The extreme electronegativity of the fluorine atom highly polarizes the C-F bond, creating a highly electrophilic ipso carbon. This drastically lowers the activation energy, allowing the reaction to proceed under mild thermal conditions with a weaker base and near-stoichiometric amounts of the nucleophile.

Workflow Substrate Select Pyrazine Substrate Is_Fluoro Fluoropyrazine? Substrate->Is_Fluoro Is_Chloro Chloropyrazine with C2-Amine? Substrate->Is_Chloro Mild_Cond Mild Conditions: rt to 60°C, K2CO3, DMF/MeCN Is_Fluoro->Mild_Cond Yes Harsh_Cond Harsh Conditions: 120-150°C, Cs2CO3, DMSO/NMP or Microwave Is_Chloro->Harsh_Cond Yes Pd_Cat Alternative: Buchwald-Hartwig Cross-Coupling Is_Chloro->Pd_Cat If SNAr Fails Workup Aqueous Workup & Chromatography Mild_Cond->Workup Harsh_Cond->Workup Pd_Cat->Workup

Diagram 2: Decision tree for optimizing pyrazine SNAr reaction conditions.

References

  • Title: Concerted nucleophilic aromatic substitutions Source: Nature / Harvard DASH URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) / ChemSusChem URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

Sources

LC-MS validation protocols for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate detection

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation for the Quantification of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in biological matrices. As a novel small molecule with potential therapeutic applications, establishing a reliable bioanalytical method is paramount for accurate pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

We will move beyond a simple checklist of validation experiments to explore the scientific rationale behind protocol design, data interpretation, and troubleshooting. This guide is structured to adhere to the stringent standards set by global regulatory bodies, ensuring the integrity and reliability of the data generated. The principles and protocols discussed herein are grounded in internationally recognized guidelines, including the ICH Q2(R1) and the FDA and EMA guidances on bioanalytical method validation.[1][2][3][4][5]

The Foundation: Pre-Validation Method Development

Before formal validation can commence, a selective, sensitive, and robust LC-MS/MS method must be developed. This phase is not merely a preliminary step but the very foundation upon which a successful validation is built. The physicochemical properties of the analyte, Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, guide every decision in this process.

Analyte Characteristics:

  • Molecular Formula: C₁₂H₁₄ClN₃O₂

  • Molecular Weight: 283.71 g/mol

  • Structural Features: The presence of a pyrrolidine ring, an ester group, and a chloropyrazine moiety suggests moderate polarity and susceptibility to in-source fragmentation or hydrolysis under extreme pH conditions. The multiple nitrogen atoms provide favorable sites for protonation, making Electrospray Ionization (ESI) in positive mode the logical starting point.

Chromatographic Separation Strategy

The primary goal of chromatography is to isolate the analyte from endogenous matrix components to minimize interference, particularly the phenomenon known as the matrix effect.[6][7]

  • Column Chemistry: A reversed-phase (RP) C18 column is the workhorse for small molecules of moderate polarity. The choice between different C18 chemistries (e.g., end-capped, embedded polar groups) depends on the desired retention and peak shape. For this analyte, a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm) provides a good balance of resolution and analysis time.

  • Mobile Phase Optimization: The organic modifier (acetonitrile vs. methanol) and the aqueous component (with additives like formic acid or ammonium formate) are critical.

    • Rationale: Acetonitrile often provides better peak shapes and lower backpressure. A low concentration of formic acid (e.g., 0.1%) in both aqueous and organic phases serves to protonate the analyte, enhancing its ionization efficiency in positive mode ESI and improving chromatographic peak shape. A gradient elution, starting with a low percentage of organic phase, is essential for eluting polar matrix components early while retaining and focusing the analyte for a sharp peak.

Mass Spectrometric Detection

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its exceptional selectivity and sensitivity.[8]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected based on the analyte's structure, which contains basic nitrogen atoms readily accepting a proton to form [M+H]⁺.

  • MRM Transition Optimization:

    • Precursor Ion (Q1): The analyte standard is infused directly into the mass spectrometer to identify the most stable and abundant precursor ion, which is expected to be the protonated molecule [M+H]⁺ at m/z 284.1.

    • Product Ion (Q3): A product ion scan is performed on the precursor ion to identify characteristic fragment ions. The most intense and stable fragment is selected as the "quantifier" transition, while a second, less intense fragment is chosen as the "qualifier" for identity confirmation. This dual-transition approach enhances the specificity of the method.[9]

The Critical Role of the Internal Standard (IS)

An appropriate Internal Standard (IS) is non-negotiable in LC-MS bioanalysis. It compensates for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[10] The ideal choice is a stable isotope-labeled (SIL) analog of the analyte (e.g., ¹³C₆- or D₄-labeled Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate). A SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and extraction recovery may be used, but requires more rigorous validation of matrix effects.

A Comparative Look at Sample Preparation

The objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering components like proteins and phospholipids, and concentrate the sample if necessary.[11][12] We compare two common techniques below.

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). The analyte remains in the supernatant.Analyte is selectively adsorbed onto a solid sorbent, interfering components are washed away, and the analyte is then eluted with a strong solvent.
Pros Fast, simple, inexpensive, high-throughput.High cleanup efficiency, removes more interferences (e.g., phospholipids, salts), allows for sample concentration.
Cons "Dirty" extracts, high potential for matrix effects, may not be suitable for achieving very low LLOQs.[12]More complex, time-consuming method development, higher cost per sample.
Best For Early discovery, methods where matrix effects are minimal, high-concentration samples.Regulated bioanalysis, methods requiring low LLOQs, complex matrices.

For a regulated study, SPE is the superior choice as it provides cleaner extracts, leading to reduced matrix effects and improved long-term instrument robustness. The subsequent validation protocols will assume an SPE workflow.

Core Validation Protocols: A Step-by-Step Guide

The validation process demonstrates that the analytical method is suitable for its intended purpose.[13][14] Each experiment is designed to test a specific performance characteristic against predefined acceptance criteria derived from regulatory guidelines.[1][5]

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev LC & MS Optimization (Column, Mobile Phase, MRM) IS_Select Internal Standard Selection (SIL-IS Preferred) Dev->IS_Select SamplePrep Sample Preparation (SPE Optimization) IS_Select->SamplePrep Spec Specificity & Selectivity SamplePrep->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LOQ LLOQ & LOD AccPrec->LOQ Matrix Matrix Effect & Recovery LOQ->Matrix Stab Stability Matrix->Stab Routine Routine Sample Analysis (Incurred Sample Reanalysis) Stab->Routine

Caption: High-level workflow for LC-MS method validation.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, and endogenous substances.[8][15][16]

  • Experimental Protocol:

    • Analyze at least six different blank lots of the biological matrix (e.g., human plasma) to check for interfering peaks at the retention times of the analyte and IS.

    • Analyze one of these blank lots spiked only with the IS.

    • Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.

  • Acceptance Criteria:

    • In blank samples, the response of any interfering peak at the analyte's retention time should be ≤ 20% of the response of the LLOQ sample.

    • The response of any interfering peak at the IS's retention time should be ≤ 5% of the mean IS response in the calibration standards and QCs.

Linearity and Calibration Curve
  • Objective: To establish the relationship between analyte concentration and instrument response over a defined range and to demonstrate its linearity.[8]

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations covering the expected range.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often required to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest concentration standard (ULOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).[4]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in bulk by spiking blank matrix at four levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC, ~80% of ULOQ).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Repeat the analysis on at least two additional days.

  • Acceptance Criteria (FDA/EMA):

    • Accuracy: The mean calculated concentration must be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.

    • Precision: The coefficient of variation (CV%) should not exceed 15% for LQC, MQC, and HQC, and should not exceed 20% for the LLOQ.

Table 1: Example Accuracy and Precision Data Summary

QC LevelNominal Conc. (ng/mL)NMean Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 1.00151.05105.08.7
LQC 3.00152.9197.06.2
MQC 50.01551.5103.04.5
HQC 80.01578.998.63.8
LLOQ and Limit of Detection (LOD)
  • Objective: To establish the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (LLOQ).[17][18] The LOD is the lowest concentration that can be reliably distinguished from background noise.[19]

  • Experimental Protocol:

    • LLOQ: The LLOQ is established as the lowest standard on the calibration curve that meets the accuracy (±20%) and precision (≤20%) criteria.

    • LOD: While not always required for quantitative assays, LOD can be estimated as the concentration that yields a signal-to-noise ratio (S/N) of at least 3.[19] Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S).[20]

  • Acceptance Criteria: The LLOQ must be demonstrated to be accurate and precise as per the criteria in section 3.3.

Matrix Effect and Recovery
  • Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte (Matrix Effect) and to measure the efficiency of the extraction process (Recovery).[6][10]

  • Experimental Protocol: Three sets of samples are prepared at LQC and HQC levels:

    • Set A: Analyte and IS spiked in a neat solution (no matrix).

    • Set B: Blank matrix is extracted first, then analyte and IS are spiked into the final extract (post-extraction spike).

    • Set C: Analyte and IS are spiked into the matrix before extraction (pre-extraction spike).

  • Calculations & Acceptance Criteria:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A). The IS-normalized MF should be between 0.85 and 1.15. The CV% of the IS-normalized MF across at least six lots of matrix should be ≤15%.

    • Recovery (RE%) = (Peak Response in Set C) / (Peak Response in Set B) * 100. Recovery does not need to be 100%, but it should be consistent and reproducible. The CV% should be ≤15%.

Table 2: Comparison of Recovery and Matrix Effects for PPT vs. SPE

ParameterConc. LevelProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery (RE%) LQC88.5% (CV=9.8%)92.1% (CV=4.5%)
HQC90.1% (CV=8.5%)93.5% (CV=3.8%)
Matrix Factor (IS-Norm) LQC0.78 (Significant Suppression)0.97 (Minimal Effect)
HQC0.81 (Significant Suppression)0.99 (Minimal Effect)

This data clearly demonstrates the superiority of SPE in minimizing matrix effects for this theoretical method.

Stability
  • Objective: To ensure the analyte concentration does not change during sample handling, processing, and storage.[21][22][23]

  • Experimental Protocol: LQC and HQC samples are analyzed against a freshly prepared calibration curve after being subjected to various conditions. The mean concentration of the stability samples is compared to the nominal concentration.

  • Stability Tests & Acceptance Criteria: The mean concentration of stability QCs must be within ±15% of the nominal concentration.

    • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics the expected sample preparation time (e.g., 4-6 hours).[24]

    • Freeze-Thaw Stability: Samples undergo multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

    • Autosampler Stability: Processed samples are stored in the autosampler for the maximum anticipated run time (e.g., 24 hours).[22]

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period equal to or exceeding the time between sample collection and analysis.

Stability_Logic Start Sample Collection Storage Long-Term Storage (-80°C) Start->Storage Thaw Thawing Storage->Thaw Freeze-Thaw Cycles Prep Bench-Top Prep (Room Temp) Thaw->Prep Autosampler Autosampler Storage (e.g., 4°C) Prep->Autosampler Analysis LC-MS Analysis Autosampler->Analysis

Caption: Logical flow of sample handling and associated stability tests.

Conclusion

The validation of an LC-MS method for a novel compound like Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a rigorous, multi-faceted process that underpins the reliability of crucial data in drug development. This guide has detailed a systematic approach, moving from logical method development to a comprehensive validation protocol covering specificity, linearity, accuracy, precision, sensitivity, matrix effects, recovery, and stability.

By grounding experimental design in scientific principles and adhering to regulatory guidelines, researchers can establish a self-validating system that produces trustworthy and defensible results. The comparison of sample preparation techniques highlights that while simpler methods like PPT have their place, the superior cleanup of SPE is often necessary to mitigate the risks of matrix effects in regulated bioanalysis. The successful execution of these protocols ensures that the analytical method is truly fit for its intended purpose, providing a solid foundation for advancing promising new therapeutic agents.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Institutes of Health. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). LCGC International. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). National Institutes of Health. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Resolian. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency (EMA). (2019, March 13). European Medicines Agency. [Link]

  • Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. (n.d.). Sisu@UT. [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. (n.d.). International Pharmaceutical Industry. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Patsnap Synapse. [Link]

  • Quality Guidelines - ICH. (n.d.). ICH. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC. (n.d.). National Institutes of Health. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 1). Pharmaceutical Technology. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1). Chromatography Online. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). National Institutes of Health. [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). FDA. [Link]

  • What is the difference between specificity and selectivity? (2018, April 24). Chromatography Today. [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). YouTube. [Link]

  • Stability Testing: The Crucial Development Step - BioPharm International. (2020, March 1). BioPharm International. [Link]

  • LC-MS method validation resources : r/massspectrometry - Reddit. (2024, August 4). Reddit. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Agilex Biolabs. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29). Separation Science. [Link]

  • The Limit of Detection | LCGC International. (2025, November 26). LCGC International. [Link]

  • Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop - Regulations.gov. (n.d.). Regulations.gov. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Tecan. [Link]

  • What is Stability Testing? - Pacific BioLabs. (2013, June 7). Pacific BioLabs. [Link]

  • What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean? - Lucidity. (2024, February 28). Lucidity. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. (n.d.). National Institutes of Health. [Link]

Sources

Spectroscopic Validation of Reaction Intermediates in the Synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, rigorous characterization of reaction intermediates is paramount to ensure the integrity of the final product and the reproducibility of the synthetic process. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of key intermediates in the synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, a scaffold of interest in medicinal chemistry. By presenting detailed experimental protocols, comparative data, and the underlying scientific principles, this document serves as a practical resource for researchers in the field.

The synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is proposed to proceed via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway involves the reaction of 2,3-dichloropyrazine with ethyl pyrrolidine-3-carboxylate. The key stages for spectroscopic validation are the starting materials, the transient Meisenheimer complex intermediate, and the final product.

Reaction Pathway and Key Intermediates

The proposed reaction mechanism is a two-step process involving the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.

Reaction_Pathway A 2,3-Dichloropyrazine C Meisenheimer Complex (Intermediate) A->C + B Ethyl pyrrolidine-3-carboxylate B->C D Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (Final Product) C->D - Cl⁻

Caption: Proposed reaction pathway for the synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

Spectroscopic Validation Techniques: A Comparative Analysis

The validation of each species in the reaction pathway relies on a combination of spectroscopic methods. Each technique provides unique structural information, and their collective interpretation offers a robust confirmation of the chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of the starting materials, intermediates, and the final product. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Utilize proton decoupling to simplify the spectrum. A 45° pulse width and a relaxation delay of 2-5 seconds are commonly used.

CompoundSpectroscopic Data (¹H NMR, CDCl₃)Spectroscopic Data (¹³C NMR, CDCl₃)
2,3-Dichloropyrazine (Starting Material) δ 8.35 (s, 2H)δ 146.5, 144.2
Ethyl pyrrolidine-3-carboxylate (Starting Material) δ 4.15 (q, J = 7.1 Hz, 2H), 3.20-3.00 (m, 3H), 2.90 (dd, J = 10.2, 7.5 Hz, 1H), 2.15-2.05 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H)δ 173.5, 60.8, 51.5, 46.0, 44.5, 29.5, 14.2
Meisenheimer Complex (Intermediate - Predicted) Significant upfield shifts for pyrazine protons. Broadening of signals due to dynamic exchange.Upfield shift of pyrazine carbons, particularly the one bearing the pyrrolidine moiety.
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (Final Product - Predicted) δ 8.10 (d, J = 2.5 Hz, 1H), 7.95 (d, J = 2.5 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.80-3.60 (m, 4H), 3.10-3.00 (m, 1H), 2.30-2.20 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H)δ 173.0, 152.0, 148.0, 140.0, 135.0, 61.0, 50.0, 48.0, 45.0, 30.0, 14.0

Note: Data for the intermediate and final product are predicted based on known chemical shift effects in similar systems.

The key diagnostic feature in the ¹H NMR of the final product is the appearance of two doublets in the aromatic region, corresponding to the two protons on the pyrazine ring, and the characteristic signals of the ethyl pyrrolidine-3-carboxylate moiety. The disappearance of the singlet for 2,3-dichloropyrazine confirms its consumption.

NMR_Validation cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product SM1 2,3-Dichloropyrazine (Singlet at ~8.35 ppm) INT Meisenheimer Complex (Broad, upfield-shifted signals) SM1->INT SM2 Ethyl pyrrolidine-3-carboxylate (Aliphatic signals) SM2->INT FP Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (Two aromatic doublets, aliphatic signals) INT->FP MS_Validation A Starting Materials 2,3-Dichloropyrazine (m/z 148) Ethyl pyrrolidine-3-carboxylate (m/z 143) B Final Product Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (m/z 255 with Cl isotope pattern) A->B Reaction

Comparative Stability of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate Under Acidic vs. Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is paramount. This knowledge influences every stage of the development pipeline, from synthesis and purification to formulation and storage.[1][2][3] Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, a heterocyclic compound featuring a chloropyrazine moiety linked to a pyrrolidine ring with an ethyl ester, presents a unique stability profile due to its multiple functional groups. This guide provides a comprehensive, data-driven comparison of its stability under acidic and basic conditions, offering insights into its degradation pathways and practical guidance for its handling.

The pyrazine ring, a core component of many biologically active compounds, and the pyrrolidine scaffold, a prevalent motif in medicinal chemistry, contribute to the molecule's overall chemical properties.[4][5][6] The presence of an ester functional group and a halogenated pyrazine ring suggests potential susceptibility to hydrolysis and other degradation reactions under stressed conditions.[2][7] This study, therefore, was designed to elucidate the comparative degradation kinetics and pathways of this compound in acidic and basic environments.

Experimental Design: A Forced Degradation Study

To rigorously assess the stability of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, a forced degradation study was conducted.[1][2][3][7] This involved subjecting the compound to acidic and basic conditions at an elevated temperature to accelerate degradation and enable the identification of potential degradants within a practical timeframe.

Methodology

A solution of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (100 µg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. This stock solution was then subjected to the following stress conditions:

  • Acidic Condition: The stock solution was mixed with an equal volume of 1N hydrochloric acid (HCl) and incubated at 60°C.

  • Basic Condition: The stock solution was mixed with an equal volume of 1N sodium hydroxide (NaOH) and incubated at 60°C.

Samples were withdrawn at predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), neutralized, and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

HPLC Method for Stability Analysis

A reversed-phase HPLC method was developed and validated to separate the parent compound from its degradation products, ensuring the specificity of the analysis.[8][9][10]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV at 270 nm.[10]

  • Injection Volume: 10 µL.[8]

The peak purity of the parent compound was monitored using a photodiode array (PDA) detector to ensure that the main peak was not co-eluting with any degradants.

Basic_Degradation Parent Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate O R-C-OEt Intermediate Tetrahedral Intermediate O- R-C-OEt OH Parent:f0->Intermediate:f0 OH- attack Products Carboxylate Salt + Ethanol O R-C-O- + EtOH Intermediate:f0->Products:f0 Loss of EtO-

Figure 2: Proposed degradation pathway under basic conditions.

The electron-withdrawing nature of the chloropyrazine ring likely enhances the electrophilicity of the ester's carbonyl carbon, further accelerating the rate of nucleophilic attack by the hydroxide ion.

Acidic Conditions: Reversible Ester Hydrolysis

In an acidic environment, the hydrolysis of the ester still occurs but through a different, reversible mechanism. [11]The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. [12]Unlike saponification, this acid-catalyzed hydrolysis is an equilibrium process. [13][14]

Acidic_Degradation Parent Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate O R-C-OEt Protonated Protonated Ester OH+ R-C-OEt Parent:f0->Protonated:f0 H+ Intermediate Tetrahedral Intermediate OH R-C-OEt OH2+ Protonated:f0->Intermediate:f0 H2O Products Carboxylic Acid + Ethanol O R-C-OH + EtOH Intermediate:f0->Products:f0 -H+ Products:f0->Intermediate:f0 +H+

Figure 3: Proposed degradation pathway under acidic conditions.

The relative stability of the compound in acid suggests that the equilibrium does not strongly favor the hydrolysis products under the tested conditions. The pyrrolidine ring and the chloropyrazine moiety appear to be relatively stable to acid-catalyzed degradation within the timeframe of this study. While the nitrogen atoms in the pyrazine and pyrrolidine rings can be protonated, this does not appear to initiate significant ring-opening or other major degradation pathways under these conditions.

Conclusion and Recommendations

This comparative stability study of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate provides critical insights for its development as a potential pharmaceutical agent. The key findings are:

  • Profound Instability in Basic Conditions: The compound degrades rapidly in the presence of a base, primarily through irreversible ester hydrolysis (saponification). This necessitates the strict avoidance of basic conditions during synthesis, purification, formulation, and storage.

  • Relative Stability in Acidic Conditions: The compound exhibits good stability in an acidic environment, with minimal degradation observed over 24 hours at an elevated temperature. This suggests that acidic conditions may be more suitable for processing and formulation.

Based on these findings, the following recommendations are proposed:

  • pH Control: Maintain a neutral to slightly acidic pH environment (pH 4-6) for all solutions and formulations containing this compound to ensure optimal stability.

  • Excipient Compatibility: Carefully screen all excipients for their pH and potential to create a basic microenvironment within the final drug product.

  • Storage Conditions: Store the compound in a dry, well-sealed container to protect it from atmospheric moisture, which could contribute to hydrolysis over long-term storage, especially if any basic impurities are present.

This guide underscores the importance of conducting thorough forced degradation studies early in the drug development process. By understanding the chemical liabilities of a molecule, scientists can proactively design robust manufacturing processes and stable formulations, ultimately accelerating the path to a safe and effective medicine.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Save My Exams. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes.
  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry.
  • PubMed. (n.d.). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
  • ResearchGate. (n.d.). Hydrolysis of pyrazine moiety containing electron withdrawing group.
  • Journal of the American Chemical Society. (2025, May 6). Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+.
  • Vaia. (n.d.). Why is pyrrole more acidic than pyrrolidine? - Chemistry.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25).
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a].
  • RSC Publishing. (2016, May 23). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.
  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • Chem-Impex. (n.d.). Chloropyrazine.
  • Pyrrolidine synthesis via ring contraction of pyridines. (2025, February).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • PubMed. (2001, December 11). Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution.
  • Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3. (n.d.).
  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate.
  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloropyrazine 97 14508-49-7.

Sources

Safety Operating Guide

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a highly specialized halogenated N-heterocyclic ester utilized as an intermediate in pharmaceutical synthesis. Due to the covalently bound chlorine atom on the pyrazine ring, the disposal of this compound requires strict adherence to halogenated hazardous waste protocols. Improper disposal not only violates environmental regulations but can also lead to the generation of highly toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs), if incinerated at inadequate temperatures[1].

As a researcher or lab manager, establishing a rigorous, self-validating waste management system for this compound is critical for operational safety and regulatory compliance.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal procedure, it is essential to understand how the molecule's structural features dictate its waste stream routing.

PropertyCharacteristicWaste Management Implication
Chemical Class Halogenated N-heterocycleMust be strictly routed to Halogenated Organic Waste streams to ensure appropriate high-temperature incineration[2].
Functional Groups Ethyl ester, ChloropyrazineSusceptible to hydrolysis; to prevent gas evolution[3].
Physical State Solid (typically)Requires segregation of contaminated consumables (weigh boats, spatulas) into dedicated solid hazardous waste[4].
Solubility Soluble in organic solventsThe "Halogen Contagion" rule applies: dissolving this compound in a non-halogenated solvent classifies the entire mixture as halogenated waste[2].

Operational Safety & Waste Segregation Workflow

The fundamental rule of managing halogenated intermediates is understanding causality in waste segregation. Introducing even a trace amount of a halogenated compound into a non-halogenated solvent stream [2]. This drastically increases disposal costs and requires specialized thermal destruction facilities capable of handling halogenated waste[1].

WasteSegregation Start Waste Generation: Ethyl 1-(3-chloropyrazin-2-yl)... State Physical State of Waste? Start->State Solid Solid Waste (Powders, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Liquid SolidWaste ROUTE TO: Solid Hazardous Waste Solid->SolidWaste Solvent Primary Solvent Type? Liquid->Solvent HalSolv Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HalSolv NonHalSolv Non-Halogenated Solvent (e.g., MeOH, EtOAc) Solvent->NonHalSolv HalWaste ROUTE TO: Halogenated Organic Waste HalSolv->HalWaste NonHalSolv->HalWaste Solute dictates waste stream!

Waste segregation decision tree for halogenated solutes, dictating routing to halogenated streams.

Step-by-Step Disposal Procedures

The overriding principle governing laboratory safety is that[5]. Implement the following self-validating protocols to ensure compliance.

Protocol A: Solid Waste Disposal (Unused Compound & Consumables)
  • Collection: Place all unreacted solid residues, contaminated gloves, and weigh boats into a [4].

  • Labeling: Immediately label the container with a compliant hazardous waste tag. Spell out the full chemical name—[6].

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA). Ensure the lid is securely fastened at all times unless actively adding waste[6].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Effluents)
  • Solvent Compatibility Check: Ensure the waste carboy (typically High-Density Polyethylene, HDPE) is chemically compatible with the primary solvent used in your workflow.

  • Routing: Transfer the solution into a carboy explicitly designated for Halogenated Organic Waste . Do not pour down the sink;[7].

  • Transfer & Vapor Control: Use a funnel for transfer and immediately seal the container. and environmentally hazardous[8].

  • Volume Management: Never fill the waste container beyond 80% capacity. This self-validating step allows for vapor expansion and prevents over-pressurization[6].

Protocol C: Spill Cleanup Methodology
  • Containment: For liquid spills containing the compound, evacuate the immediate area and ensure adequate ventilation. Surround the spill with an[9].

  • Collection: Mix the absorbent until the spill appears dry, then sweep it into a closed container approved for hazardous transport[9].

  • Decontamination: Clean the residual area with an appropriate organic solvent, collecting the washings into the halogenated liquid waste container[9].

Mechanistic Justification for Disposal Choices

  • Thermal Destruction Requirements: Halogenated compounds like Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate cannot be disposed of via standard incineration. They require specialized high-temperature thermal destruction facilities to prevent the emission of toxic chlorinated gases and dioxins[1].

  • Ester Hydrolysis & Pressurization Risks: The ethyl carboxylate moiety is prone to hydrolysis if inadvertently mixed with strong aqueous acids or bases in a universal waste carboy. This reaction can generate ethanol and potentially carbon dioxide (via subsequent decarboxylation), which can cause catastrophic pressure buildup in a sealed container. Segregating this organic waste from reactive aqueous streams is a critical safety measure[3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • USA Lab. "Laboratory Hazardous Waste Management." Available at:[Link]

  • University of Tennessee, Knoxville. "Checklist for Laboratory Hazardous Waste Management." Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." Available at:[Link]

  • University of California, San Diego (UCSD). "How to Store and Dispose of Extremely Hazardous Chemical Waste." Available at:[Link]

  • 3M. "Safety Data Sheet: Identification of the substance/mixture and of the company/undertaking - 3M." Available at:[Link]

  • Gauthmath. "How should you dispose of the remaining methanol solution?" Available at: [Link]

  • Department of Defense (DOD) DENIX. "Aqueous Film Forming Foam (AFFF) Risk Alert." Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。